molecular formula C29H49ClN7O17P3S B138056 2-Chlorooctanoyl-CoA CAS No. 149542-21-2

2-Chlorooctanoyl-CoA

Cat. No.: B138056
CAS No.: 149542-21-2
M. Wt: 928.2 g/mol
InChI Key: SNCMDUSFYNOAEN-PMDCUQHOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlorooctanoyl-CoA, also known as this compound, is a useful research compound. Its molecular formula is C29H49ClN7O17P3S and its molecular weight is 928.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Chlorooctanoyl-coenzyme A is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Adenine Nucleotides - Coenzyme A - Acyl Coenzyme A - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

149542-21-2

Molecular Formula

C29H49ClN7O17P3S

Molecular Weight

928.2 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-chlorooctanethioate

InChI

InChI=1S/C29H49ClN7O17P3S/c1-4-5-6-7-8-17(30)28(42)58-12-11-32-19(38)9-10-33-26(41)23(40)29(2,3)14-51-57(48,49)54-56(46,47)50-13-18-22(53-55(43,44)45)21(39)27(52-18)37-16-36-20-24(31)34-15-35-25(20)37/h15-18,21-23,27,39-40H,4-14H2,1-3H3,(H,32,38)(H,33,41)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/t17?,18-,21-,22-,23+,27-/m1/s1

InChI Key

SNCMDUSFYNOAEN-PMDCUQHOSA-N

Isomeric SMILES

CCCCCCC(C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)Cl

Canonical SMILES

CCCCCCC(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)Cl

Synonyms

2-chlorooctanoyl-CoA
2-chlorooctanoyl-coenzyme A

Origin of Product

United States

Foundational & Exploratory

Synthesis and Purification of 2-Chlorooctanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of 2-Chlorooctanoyl-CoA, a crucial intermediate for various research and drug development applications. The following sections detail the chemical synthesis pathway, purification protocols, and expected analytical outcomes.

Introduction

This compound is a halogenated derivative of the fatty acyl-CoA, octanoyl-CoA. Such modified acyl-CoAs are invaluable tools in biochemical and pharmacological research. They can serve as probes to study the substrate specificity of enzymes involved in fatty acid metabolism, or as precursors for the synthesis of more complex molecules, including inhibitors of these enzymes. The synthesis of this compound involves the initial synthesis of the corresponding acyl chloride followed by its condensation with Coenzyme A (CoA). Subsequent purification is critical to remove unreacted starting materials and byproducts.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step chemical process. The first step involves the conversion of 2-chlorooctanoic acid to its more reactive acyl chloride derivative, 2-chlorooctanoyl chloride. The second step is the reaction of this acyl chloride with Coenzyme A to form the final product.

Step 1: Synthesis of 2-Chlorooctanoyl Chloride

The synthesis of 2-chlorooctanoyl chloride from 2-chlorooctanoic acid is commonly accomplished using a chlorinating agent such as oxalyl chloride or thionyl chloride in an inert solvent.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-chlorooctanoic acid (1 equivalent) in a dry, inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add oxalyl chloride (1.2-1.5 equivalents) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (CO and CO2).

  • Solvent Removal: Once the reaction is complete, the solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 2-chlorooctanoyl chloride, which is often used in the next step without further purification.

Step 2: Synthesis of this compound

The highly reactive 2-chlorooctanoyl chloride is then reacted with the free thiol group of Coenzyme A in a buffered aqueous solution to form the thioester bond.

Experimental Protocol:

  • CoA Solution Preparation: Prepare a solution of Coenzyme A (1 equivalent) in a cold (0-4 °C) aqueous bicarbonate buffer (e.g., 0.5 M KHCO3, pH 8.0-8.5). The basic pH is necessary to deprotonate the thiol group of CoA, making it a better nucleophile.

  • Acylation Reaction: Vigorously stir the CoA solution and add a solution of 2-chlorooctanoyl chloride (1.1-1.3 equivalents) in a dry, water-miscible solvent like THF or acetone dropwise. It is crucial to maintain the pH of the reaction mixture between 7.5 and 8.5 by adding a base (e.g., 1 M KHCO3) as needed.

  • Reaction Quenching: After the addition is complete, allow the reaction to proceed for an additional 30-60 minutes at 0-4 °C. The reaction can be quenched by adjusting the pH to a neutral range (pH 6.5-7.0) with a dilute acid.

Purification of this compound

Purification of the final product is essential to remove unreacted CoA, 2-chlorooctanoic acid (from hydrolysis of the acyl chloride), and other byproducts. A common and effective method is solid-phase extraction (SPE) followed by reversed-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol:

  • Solid-Phase Extraction (SPE):

    • Load the quenched reaction mixture onto a C18 SPE cartridge pre-equilibrated with an acidic aqueous solution (e.g., 0.1% trifluoroacetic acid in water).

    • Wash the cartridge with the equilibration buffer to remove unreacted CoA and other polar impurities.

    • Elute the this compound with a solution of increasing methanol or acetonitrile concentration in the acidic aqueous buffer.

  • Reversed-Phase HPLC (RP-HPLC):

    • Further purify the fractions collected from SPE containing the product using a preparative RP-HPLC system with a C18 column.

    • Employ a linear gradient of acetonitrile in water (both containing 0.1% TFA) for elution.

    • Monitor the elution profile at a wavelength of 260 nm, which corresponds to the absorbance of the adenine moiety of CoA.

    • Collect the fractions corresponding to the major peak, which is the desired this compound.

    • Lyophilize the pooled fractions to obtain the purified product as a white solid.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound.

Parameter Value
Starting Material (2-chlorooctanoic acid) 100 mg
Coenzyme A 427 mg
Crude Product Yield ~70-85%
Purified Product Yield (after HPLC) ~40-60%
Purity (by HPLC) >95%
Analytical Data Expected Value
Molecular Weight 929.3 g/mol
UV Absorbance (λmax) 260 nm
¹H NMR (D₂O) Characteristic peaks for the octanoyl chain, CoA backbone, and a downfield shift for the proton at the 2-position.
Mass Spectrometry (ESI-MS) [M-H]⁻ at m/z 928.3

Visualizations

Synthesis Workflow

cluster_synthesis Synthesis of this compound A 2-Chlorooctanoic Acid C 2-Chlorooctanoyl Chloride A->C DCM, DMF (cat.) B Oxalyl Chloride B->C E Crude this compound C->E KHCO3 Buffer (pH 8-8.5) D Coenzyme A D->E cluster_purification Purification Workflow A Crude Reaction Mixture B C18 SPE Cartridge A->B C Partially Purified Product B->C Elution with MeOH/H2O D RP-HPLC (C18 Column) C->D E Purified this compound Fractions D->E Gradient Elution F Lyophilization E->F G Pure this compound (Solid) F->G

In Vitro Mechanism of Action of 2-Chlorooctanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific in vitro mechanism of action of 2-Chlorooctanoyl-CoA is not extensively available in peer-reviewed literature. This guide, therefore, presents a hypothesized mechanism based on the well-documented actions of structurally similar fatty acyl-CoA analogs that function as enzyme inhibitors. The experimental protocols and data provided are representative of the methodologies used to investigate such compounds.

Executive Summary

This compound is a synthetic analog of octanoyl-CoA, a key intermediate in the mitochondrial beta-oxidation of medium-chain fatty acids. The presence of a chlorine atom at the alpha-position (C-2) suggests that this compound likely acts as an inhibitor of enzymes involved in fatty acid metabolism. This document outlines the putative in vitro mechanism of action of this compound, focusing on its potential as an irreversible inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD). Detailed experimental protocols for characterizing this inhibition, along with representative data and pathway visualizations, are provided to guide further research.

Proposed Mechanism of Action: Irreversible Inhibition of Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

Based on the mechanism of similar halogenated short-chain acyl-CoA analogs, this compound is proposed to be a mechanism-based inactivator, or "suicide inhibitor," of MCAD. The catalytic cycle of MCAD involves the abstraction of the alpha-proton from the acyl-CoA substrate. It is hypothesized that the electron-withdrawing nature of the chlorine atom at the alpha-position facilitates the formation of a reactive intermediate that covalently modifies a key amino acid residue in the enzyme's active site, leading to irreversible inactivation.

A related compound, 2-octynoyl Coenzyme A, has been shown to be a mechanism-based inactivator of pig kidney medium-chain acyl-CoA dehydrogenase.[1] This inhibitor is activated by the rate-limiting abstraction of a proton, leading to the labeling of a specific glutamate residue (Glu-401) in the enzyme's active site.[1] Similarly, (methylenecyclopropyl)acetyl-CoA (MCPA-CoA) acts as a suicide inhibitor for short-chain and medium-chain acyl-CoA dehydrogenases.[2]

The proposed inhibitory pathway for this compound is as follows:

  • Binding to MCAD: this compound binds to the active site of MCAD in a manner similar to the natural substrate, octanoyl-CoA.

  • Catalytic Activation: A basic amino acid residue in the active site (e.g., glutamate) abstracts the alpha-proton from this compound.

  • Formation of a Reactive Intermediate: The abstraction of the proton, facilitated by the chloro-substituent, leads to the formation of a highly reactive enolate or a related species.

  • Covalent Modification: The reactive intermediate then attacks a nucleophilic residue within the active site of MCAD, forming a stable covalent bond.

  • Irreversible Inactivation: This covalent modification results in the irreversible inactivation of the enzyme, preventing it from processing further substrate molecules.

Experimental Protocols for In Vitro Characterization

Enzyme Kinetics and Inhibition Assays

Objective: To determine the kinetic parameters of MCAD inhibition by this compound.

Methodology:

  • Enzyme Source: Purified recombinant human MCAD.

  • Substrate: Octanoyl-CoA.

  • Inhibitor: this compound.

  • Assay Principle: The activity of MCAD is monitored spectrophotometrically by measuring the reduction of a suitable electron acceptor, such as ferrocenium hexafluorophosphate, which results in a decrease in absorbance at a specific wavelength (e.g., 300 nm).

  • Procedure:

    • A reaction mixture containing buffer (e.g., 100 mM HEPES, pH 7.6), the electron acceptor, and varying concentrations of octanoyl-CoA is prepared.

    • The reaction is initiated by the addition of a fixed concentration of MCAD.

    • The initial rate of the reaction is determined by monitoring the change in absorbance over time.

    • To determine the mode of inhibition, the assay is repeated in the presence of varying concentrations of this compound.

    • Data are plotted using Lineweaver-Burk or Michaelis-Menten kinetics to determine parameters such as Km, Vmax, and Ki.

    • For time-dependent inactivation, MCAD is pre-incubated with this compound for various time intervals before the addition of the substrate to measure residual enzyme activity.

Mass Spectrometry for Covalent Adduct Identification

Objective: To identify the specific amino acid residue in MCAD that is covalently modified by this compound.

Methodology:

  • Sample Preparation:

    • Incubate purified MCAD with a stoichiometric excess of this compound to ensure complete inactivation.

    • Remove excess, unbound inhibitor by dialysis or size-exclusion chromatography.

    • Denature the protein and digest it into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using liquid chromatography (LC).

    • Analyze the peptides by tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Compare the peptide mass fingerprint of the inhibited MCAD with that of a control (uninhibited) sample.

    • Identify peptides with a mass shift corresponding to the addition of the 2-chlorooctanoyl moiety.

    • Use MS/MS fragmentation data to pinpoint the exact amino acid residue that has been modified.

Quantitative Data Summary

The following tables present hypothetical, yet representative, quantitative data that would be expected from the aforementioned experiments.

Table 1: Kinetic Parameters of MCAD with Octanoyl-CoA

ParameterValue
Km5.2 µM
Vmax15.8 µmol/min/mg
kcat12.5 s-1

Table 2: Inhibition of MCAD by this compound

Inhibitor Concentration (µM)Apparent Vmax (µmol/min/mg)Apparent Km (µM)
015.85.2
18.15.3
52.55.1
100.95.2

Table 3: Time-Dependent Inactivation of MCAD by this compound (5 µM)

Pre-incubation Time (min)% Residual Activity
0100
265
538
1015
20< 5

Visualizations: Pathways and Workflows

G cluster_0 MCAD Active Site MCAD MCAD Enzyme Complex Enzyme-Substrate Complex MCAD->Complex Binding Substrate This compound Substrate->Complex Intermediate Reactive Intermediate Complex->Intermediate α-Proton Abstraction Inactive Covalently Modified Inactive Enzyme Intermediate->Inactive Covalent Adduct Formation

Caption: Proposed mechanism of irreversible inhibition of MCAD by this compound.

G cluster_1 Experimental Workflow: Covalent Adduct Identification Start Incubate MCAD with This compound Purify Remove Excess Inhibitor Start->Purify Digest Tryptic Digestion Purify->Digest LCMS LC-MS/MS Analysis Digest->LCMS Analyze Data Analysis: Identify Modified Peptide LCMS->Analyze

Caption: Workflow for identifying the site of covalent modification on MCAD.

Conclusion and Future Directions

The structural characteristics of this compound strongly suggest its role as a mechanism-based inactivator of medium-chain acyl-CoA dehydrogenase. The experimental framework provided in this guide offers a robust approach to validate this hypothesis and to precisely characterize the molecular interactions involved. Future in vitro studies should focus on confirming the irreversible nature of the inhibition, identifying the specific amino acid residue modified, and determining the kinetic parameters of inactivation. Such studies are crucial for understanding the compound's potential as a tool for studying fatty acid metabolism or as a lead for therapeutic development. Further research could also explore its effects on other enzymes involved in lipid metabolism to assess its specificity.

References

Unveiling 2-Chlorooctanoyl-CoA: A Technical Examination of a Niche Research Compound

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chlorooctanoyl-CoA is a synthetic derivative of octanoyl-CoA, characterized by a chlorine atom at the second carbon (alpha) position of the octanoyl chain. A comprehensive review of scientific literature reveals a significant scarcity of information directly pertaining to the discovery, history, and specific applications of this compound. This suggests that it is not a widely studied compound nor a known endogenous metabolite. However, by examining the broader context of related chlorinated lipids, we can infer its potential utility as a specialized tool in biochemical and pharmacological research. This guide provides a detailed analysis of its chemical nature, hypothesized applications, and the relevant biological context of alpha-chlorinated fatty acids, from which its potential as a research molecule is derived.

Introduction: Deconstructing this compound

The name "this compound" precisely describes its chemical structure:

  • Coenzyme A (CoA): A crucial cofactor in numerous metabolic pathways, involved in the transfer of fatty acyl groups.

  • Octanoyl: An eight-carbon acyl group derived from octanoic acid (a saturated fatty acid).

  • 2-Chloro: A chlorine atom substituted at the alpha-carbon of the octanoyl chain.

This structure suggests that this compound is likely synthesized for research purposes, potentially as a molecular probe or an inhibitor to study enzymes involved in fatty acid metabolism. The introduction of a chlorine atom at the alpha-position can significantly alter the molecule's electronic properties and steric hindrance, making it a candidate for interacting with enzymes that normally process octanoyl-CoA.

The Biological Context: Alpha-Chlorinated Fatty Acids and Their Significance

During inflammation, activated neutrophils release the enzyme myeloperoxidase (MPO). MPO catalyzes the reaction between hydrogen peroxide and chloride ions to produce hypochlorous acid (HOCl).[1][2] HOCl can then react with plasmalogens, a class of phospholipids, leading to the formation of 2-chlorinated fatty aldehydes, which are subsequently oxidized to 2-chloro fatty acids.[1][2][3]

These endogenously produced 2-ClFA have been shown to possess significant biological activity, including:

  • Induction of Neutrophil Extracellular Traps (NETs): 2-ClFAs are implicated as lipid mediators in the formation of NETs, a process involved in the immune response.[1]

  • Apoptosis Induction: Alpha-ClFA has been observed to accumulate in activated monocytes and can induce apoptosis through mechanisms involving reactive oxygen species (ROS) production and endoplasmic reticulum stress.[4]

  • Pro-inflammatory Effects: Alpha-chloro fatty aldehydes and chlorohydrins have been associated with pro-inflammatory responses, such as the inhibition of nitric oxide synthesis and the upregulation of vascular adhesion molecules.[2][5]

The discovery of these biologically active chlorinated lipids in the context of inflammatory diseases such as atherosclerosis has spurred interest in understanding their metabolic pathways and downstream effects.[6]

Hypothesized Research Applications of this compound

Given the biological relevance of 2-ClFA, this compound is likely designed as a tool to investigate the enzymes that may interact with or be inhibited by these chlorinated lipids. Potential applications in a research setting include:

  • Enzyme Inhibition Studies: this compound could serve as a potential inhibitor for enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenases, acyl-CoA synthetases, or carnitine palmitoyltransferases. The chlorine atom could act as a reactive group or alter substrate binding, leading to irreversible or competitive inhibition.

  • Mechanistic Probes: By using a labeled version of this compound, researchers could trace its metabolic fate within cellular systems, identify binding partners, and elucidate the mechanisms of action of related chlorinated lipids.

  • Drug Development Lead: While speculative, if an enzyme targeted by this compound is implicated in a disease pathway, the molecule could serve as a starting point for the development of more potent and specific therapeutic agents.

Data and Experimental Protocols: A Noteworthy Absence

A critical point for researchers is the absence of publicly available quantitative data, established experimental protocols, or described signaling pathways specifically for this compound. The following sections, which are standard in a technical guide for a well-characterized molecule, cannot be populated due to this lack of specific research.

Quantitative Data

There is no available data on the physicochemical properties, enzyme kinetics, or in vivo concentrations of this compound.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and experimental use of this compound are not published in the accessible scientific literature. Researchers interested in this compound would likely need to devise their own synthetic routes based on general principles of organic chemistry and the synthesis of other acyl-CoA analogs.

Visualizing the Context: Signaling and Experimental Workflows

While specific diagrams for this compound cannot be generated, the following visualizations illustrate the relevant biological context of its parent fatty acid and its hypothetical use in research.

G cluster_0 Inflammatory Milieu cluster_1 Downstream Biological Effects Neutrophil Activated Neutrophil MPO Myeloperoxidase (MPO) Neutrophil->MPO releases HOCl Hypochlorous Acid (HOCl) MPO->HOCl catalyzes H2O2 H₂O₂ H2O2->HOCl Cl Cl⁻ Cl->HOCl Cl_Aldehyde 2-Chloro Fatty Aldehyde HOCl->Cl_Aldehyde Plasmalogen Plasmalogen Plasmalogen->Cl_Aldehyde reacts with Cl_Acid 2-Chloro Fatty Acid (2-ClFA) Cl_Aldehyde->Cl_Acid is oxidized to NETs NET Formation Cl_Acid->NETs Apoptosis Monocyte Apoptosis Cl_Acid->Apoptosis

Caption: Endogenous formation of 2-Chloro Fatty Acids during inflammation.

G cluster_0 Hypothetical Experimental Workflow cluster_1 Potential Outcomes Synth Chemical Synthesis of This compound Assay Enzyme Activity Assay Synth->Assay Introduce to Enzyme Target Enzyme (e.g., Acyl-CoA Dehydrogenase) Enzyme->Assay Inhibition Measurement of Enzyme Inhibition (IC₅₀) Assay->Inhibition Mechanism Elucidation of Inhibition Mechanism Inhibition->Mechanism Probe Use as a Mechanistic Probe Mechanism->Probe

Caption: Hypothetical use of this compound as a research tool.

Conclusion and Future Directions

For researchers in drug development and related fields, the key takeaway is the emerging importance of lipid chlorination as a consequence of inflammatory processes. Future research directions would logically involve:

  • Validated Synthesis: Development and publication of a reliable synthetic route for this compound and other 2-chloro acyl-CoA species.

  • Enzymatic Screening: Systematic testing of this and similar molecules against a panel of enzymes involved in lipid metabolism to identify specific targets.

  • Cellular Studies: Application of these molecules in cell-based assays to explore their effects on inflammatory signaling and metabolic pathways.

Until such foundational research is conducted and published, this compound will remain a niche compound, its history and discovery yet to be written.

References

2-Chlorooctanoyl-CoA: A Technical Guide to its Potential as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorooctanoyl-CoA is a synthetic acyl-coenzyme A derivative with potential as a modulator of lipid metabolism. While direct experimental data on its inhibitory effects are limited in publicly available literature, its structural similarity to other known enzyme inhibitors, such as halo-acyl-CoAs, suggests it may act as a competitive or mechanism-based inhibitor for enzymes involved in fatty acid oxidation and other metabolic pathways. This technical guide outlines a proposed research framework for the synthesis, characterization, and evaluation of this compound as a potential enzyme inhibitor. It includes hypothetical experimental protocols, data presentation formats, and visualizations of potential mechanisms and workflows to guide future research in this area.

Introduction

Acyl-coenzyme A (acyl-CoA) molecules are central to numerous metabolic processes, including fatty acid β-oxidation, the Krebs cycle, and the synthesis of complex lipids. The enzymes that catalyze reactions involving acyl-CoAs are critical for cellular energy homeostasis and are attractive targets for therapeutic intervention in metabolic diseases. Small molecule inhibitors of these enzymes can modulate metabolic pathways and have potential applications in conditions such as obesity, diabetes, and certain cancers.

This compound, a halogenated derivative of the naturally occurring octanoyl-CoA, presents an interesting candidate for an enzyme inhibitor. The presence of a chlorine atom at the α-position of the acyl chain can significantly alter the electronic properties and reactivity of the molecule, potentially leading to irreversible inhibition of target enzymes through alkylation of active site residues. This guide provides a comprehensive overview of the proposed methodologies to investigate the inhibitory potential of this compound.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through a multi-step chemical synthesis, adapting established methods for the preparation of acyl-CoA thioesters. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound
  • Synthesis of 2-Chlorooctanoyl Chloride:

    • Start with commercially available 2-chlorooctanoic acid.

    • Treat 2-chlorooctanoic acid with an excess of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent such as dichloromethane (DCM) at room temperature.

    • The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

    • The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂ or CO and CO₂) evolution.

    • Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure to yield crude 2-chlorooctanoyl chloride, which can be used in the next step without further purification.

  • Thioesterification with Coenzyme A:

    • Coenzyme A (free acid form) is dissolved in a buffered aqueous solution (e.g., sodium bicarbonate buffer, pH 7.5-8.0) to deprotonate the thiol group, forming the thiolate anion.

    • The crude 2-chlorooctanoyl chloride, dissolved in a small amount of an organic solvent immiscible with water (e.g., acetone or tetrahydrofuran), is added dropwise to the Coenzyme A solution with vigorous stirring at 4°C.

    • The reaction pH should be maintained between 7.5 and 8.0 by the addition of a dilute base (e.g., 1 M NaOH) as needed.

    • The reaction progress is monitored by HPLC, observing the consumption of Coenzyme A and the formation of the this compound product.

  • Purification and Characterization:

    • The final product is purified using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.

    • A gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate) is typically used for elution.

    • The fractions containing the purified this compound are collected, pooled, and lyophilized.

    • The identity and purity of the final product should be confirmed by mass spectrometry (MS) to verify the molecular weight and by nuclear magnetic resonance (NMR) spectroscopy to confirm the structure.

G cluster_synthesis Synthesis of this compound 2-Chlorooctanoic Acid 2-Chlorooctanoic Acid 2-Chlorooctanoyl Chloride 2-Chlorooctanoyl Chloride 2-Chlorooctanoic Acid->2-Chlorooctanoyl Chloride SOCl₂ Thionyl Chloride Thionyl Chloride Thionyl Chloride->2-Chlorooctanoyl Chloride This compound This compound 2-Chlorooctanoyl Chloride->this compound Thioesterification Coenzyme A Coenzyme A Coenzyme A->this compound Purification (RP-HPLC) Purification (RP-HPLC) This compound->Purification (RP-HPLC)

Caption: Proposed synthetic workflow for this compound.

Potential Enzyme Targets and Inhibitory Mechanisms

Based on its structure, this compound is a potential inhibitor of enzymes that utilize medium-chain acyl-CoAs as substrates. Key potential targets include:

  • Acyl-CoA Dehydrogenases (ACADs): These enzymes catalyze the first step of fatty acid β-oxidation. The chlorine atom at the C2 position could interfere with the hydride transfer to FAD, the enzyme's cofactor. It could also act as a leaving group, facilitating the alkylation of an active site residue.

  • Carnitine Palmitoyltransferase (CPT) I and II: These enzymes are crucial for the transport of long-chain fatty acids into the mitochondria. While octanoyl-CoA is not the preferred substrate for CPTs, structural analogs can still bind to the active site and act as inhibitors.

  • Acyl-CoA Synthetases (ACSs): While less likely to be a primary target for inhibition, high concentrations of this compound could potentially compete with fatty acids for the active site of ACSs.

Proposed Experimental Protocols for Enzyme Inhibition Assays

To evaluate the inhibitory potential of this compound, a series of enzyme assays should be performed. The following are proposed protocols for key enzyme targets.

Acyl-CoA Dehydrogenase (ACAD) Inhibition Assay

This proposed assay is a continuous spectrophotometric method that measures the reduction of a redox dye.

Experimental Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.6), 0.2 mM FAD, 0.5 mM phenazine ethosulfate (PES), and 0.1 mM 2,6-dichlorophenolindophenol (DCPIP).

  • Enzyme: Add a purified preparation of medium-chain acyl-CoA dehydrogenase (MCAD) to the reaction mixture.

  • Inhibitor: Add varying concentrations of this compound to the reaction mixture and pre-incubate with the enzyme for a defined period (e.g., 10 minutes) to allow for any time-dependent inhibition.

  • Initiation of Reaction: Start the reaction by adding the substrate, octanoyl-CoA.

  • Measurement: Monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value for this compound. To determine the mechanism of inhibition, perform kinetic studies by varying the concentrations of both the substrate and the inhibitor.

G cluster_acad_assay ACAD Inhibition Assay Workflow Prepare Reaction Mix Prepare Reaction Mix Add MCAD Enzyme Add MCAD Enzyme Prepare Reaction Mix->Add MCAD Enzyme Add this compound Add this compound Add MCAD Enzyme->Add this compound Pre-incubate Pre-incubate Add this compound->Pre-incubate Add Octanoyl-CoA (Substrate) Add Octanoyl-CoA (Substrate) Pre-incubate->Add Octanoyl-CoA (Substrate) Measure Absorbance (600 nm) Measure Absorbance (600 nm) Add Octanoyl-CoA (Substrate)->Measure Absorbance (600 nm) Calculate IC50 Calculate IC50 Measure Absorbance (600 nm)->Calculate IC50

Caption: Proposed workflow for the ACAD inhibition assay.

Carnitine Palmitoyltransferase (CPT) Inhibition Assay

This proposed assay is a radiometric method that measures the formation of radiolabeled acylcarnitine.

Experimental Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.4), 4 mM ATP, 4 mM MgCl₂, 1 mM DTT, and 0.25 mM [³H]carnitine.

  • Enzyme Source: Use isolated mitochondria or a purified CPT enzyme preparation.

  • Inhibitor: Add varying concentrations of this compound to the reaction mixture and pre-incubate with the enzyme source.

  • Initiation of Reaction: Start the reaction by adding the substrate, palmitoyl-CoA.

  • Reaction Termination: After a defined incubation time (e.g., 5 minutes) at 37°C, stop the reaction by adding 1 M HCl.

  • Extraction: Extract the radiolabeled palmitoylcarnitine with butanol.

  • Measurement: Measure the radioactivity in the butanol phase using a scintillation counter.

  • Data Analysis: Calculate the rate of palmitoylcarnitine formation and determine the IC50 value for this compound.

Data Presentation

Quantitative data from enzyme inhibition studies should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Hypothetical Inhibitory Activity of this compound against Target Enzymes

Enzyme TargetAssay TypeSubstrateInhibitorIC50 (µM)Ki (µM)Mechanism of Inhibition
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)SpectrophotometricOctanoyl-CoAThis compound[Value][Value][e.g., Competitive]
Carnitine Palmitoyltransferase I (CPT I)RadiometricPalmitoyl-CoAThis compound[Value][Value][e.g., Non-competitive]
Carnitine Palmitoyltransferase II (CPT II)RadiometricPalmitoyl-CoAThis compound[Value][Value][e.g., Uncompetitive]

Proposed Mechanism of Action Visualization

A potential mechanism of inhibition for this compound targeting an acyl-CoA dehydrogenase is irreversible alkylation of an active site residue.

G cluster_mechanism Proposed Mechanism of Irreversible Inhibition of ACAD ACAD Active Site ACAD Active Site Enzyme-Inhibitor Complex Enzyme-Inhibitor Complex ACAD Active Site->Enzyme-Inhibitor Complex Binding This compound This compound This compound->Enzyme-Inhibitor Complex Alkylation Event Alkylation Event Enzyme-Inhibitor Complex->Alkylation Event Nucleophilic Attack Inactive Covalently Modified Enzyme Inactive Covalently Modified Enzyme Alkylation Event->Inactive Covalently Modified Enzyme Chloride leaving group Active Site Nucleophile (e.g., Cys, His) Active Site Nucleophile (e.g., Cys, His) Active Site Nucleophile (e.g., Cys, His)->Alkylation Event

Caption: Proposed mechanism of irreversible inhibition of ACAD.

Conclusion and Future Directions

This technical guide provides a roadmap for the investigation of this compound as a potential enzyme inhibitor. The proposed synthetic route and experimental protocols offer a starting point for researchers to explore its biochemical properties. Future studies should focus on confirming the synthesis and purification of this compound, followed by systematic screening against a panel of acyl-CoA utilizing enzymes. Detailed kinetic studies will be essential to elucidate the mechanism of inhibition for any identified targets. Furthermore, cell-based assays will be necessary to evaluate the metabolic consequences of inhibiting these enzymes in a physiological context. The insights gained from such research could pave the way for the development of novel therapeutic agents targeting metabolic disorders.

In-depth Technical Guide on 2-Chlorooctanoyl-CoA: Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a significant gap in the specific knowledge regarding the stability and degradation pathways of 2-Chlorooctanoyl-CoA. While this molecule is commercially available, indicating its use in research contexts, detailed studies on its chemical stability under various conditions and its metabolic fate have not been published. Consequently, a detailed technical guide with quantitative data and specific experimental protocols for this compound cannot be constructed at this time.

This guide will, therefore, provide a foundational understanding based on the known principles of the stability of acyl-CoA thioesters and the degradation of chlorinated fatty acids. This information is intended to offer a theoretical framework for researchers, scientists, and drug development professionals working with or considering the use of this compound, while explicitly stating that these are general principles and may not be directly applicable without experimental validation for this specific molecule.

General Stability of Acyl-CoA Thioesters

Acyl-Coenzyme A (acyl-CoA) thioesters are central molecules in metabolism, serving as activated forms of fatty acids for various biochemical reactions. The thioester bond, which links the fatty acid to Coenzyme A, is a high-energy bond, making acyl-CoAs reactive and susceptible to hydrolysis.

Factors Influencing Stability:

  • pH: The stability of the thioester bond is highly dependent on pH. It is generally more stable under acidic to neutral conditions and becomes increasingly labile at alkaline pH due to hydroxyl ion-catalyzed hydrolysis.

  • Temperature: As with most chemical reactions, the rate of hydrolysis of the thioester bond increases with temperature. For long-term storage, acyl-CoA solutions are typically kept at low temperatures (-20°C or -80°C) and at a slightly acidic pH.

  • Enzymatic Degradation: In biological systems, the hydrolysis of acyl-CoA thioesters is catalyzed by a class of enzymes known as acyl-CoA thioesterases or hydrolases. These enzymes play crucial roles in regulating the intracellular pools of acyl-CoAs and free fatty acids.

A study on the stability of various fatty acyl-CoA thioesters found that they are unstable in aqueous buffers, with degradation observed over time even at room temperature. The presence of certain proteins could either facilitate or slow down this degradation.[1]

Potential Degradation Pathways of this compound

The degradation of this compound can be conceptualized through two primary routes: cleavage of the thioester bond and modification or removal of the chlorine atom.

Hydrolysis of the Thioester Bond

This is a fundamental degradation pathway for all acyl-CoAs, resulting in the formation of 2-chlorooctanoic acid and free Coenzyme A.

  • Chemical Hydrolysis: This non-enzymatic process is primarily driven by pH and temperature as described above.

  • Enzymatic Hydrolysis: Acyl-CoA thioesterases are likely to act on this compound, although the specificity and kinetics would need to be experimentally determined.

G Potential Hydrolytic Cleavage of this compound This compound This compound 2-Chlorooctanoic Acid 2-Chlorooctanoic Acid This compound->2-Chlorooctanoic Acid Hydrolysis Coenzyme A Coenzyme A This compound->Coenzyme A Hydrolysis

Caption: Hydrolysis of the thioester bond in this compound.

Dehalogenation

The presence of a chlorine atom on the alpha-carbon (C2) introduces the possibility of dehalogenation, a process of removing the halogen substituent. This can occur through enzymatic action.

  • Enzymatic Dehalogenation: A diverse group of enzymes known as dehalogenases catalyze the cleavage of carbon-halogen bonds. Some dehalogenases act on acyl-CoA substrates.[2][3][4][5] The mechanism can vary, but for an α-chloroacyl-CoA, a likely enzymatic reaction would be a hydrolytic dehalogenation, replacing the chlorine atom with a hydroxyl group to form 2-hydroxyoctanoyl-CoA.

G Potential Enzymatic Dehalogenation Pathway This compound This compound 2-Hydroxyoctanoyl-CoA 2-Hydroxyoctanoyl-CoA This compound->2-Hydroxyoctanoyl-CoA Dehalogenase Chloride (Cl-) Chloride (Cl-) This compound->Chloride (Cl-) Dehalogenase

Caption: Hypothetical enzymatic dehalogenation of this compound.

Further metabolism of the resulting 2-hydroxyoctanoyl-CoA could then proceed through pathways established for 2-hydroxy fatty acids.

Metabolism of the Parent Fatty Acid: 2-Chlorooctanoic Acid

The metabolic fate of 2-chlorooctanoic acid, if it is released through hydrolysis, could provide clues to the overall degradation of the parent molecule. Studies on other chlorinated organic compounds show that they can be metabolized by microorganisms, often involving initial dehalogenation steps.[6][7] The toxicity of chlorinated fatty acids has also been a subject of research, with some evidence suggesting they can have pro-inflammatory effects.[8][9][10]

Experimental Protocols: A General Framework

While specific protocols for this compound are not available, the following outlines a general approach for investigating its stability and degradation, based on standard methods for acyl-CoAs.

4.1. Stability Analysis

  • Objective: To determine the rate of hydrolysis of this compound under different pH and temperature conditions.

  • Methodology:

    • Prepare solutions of this compound in a range of buffers with varying pH values (e.g., pH 4, 7, 9).

    • Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 37°C).

    • At various time points, take aliquots of the solutions.

    • Analyze the concentration of remaining this compound and the appearance of 2-chlorooctanoic acid using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

    • Calculate the half-life of this compound under each condition.

4.2. Enzymatic Degradation Assay

  • Objective: To assess the susceptibility of this compound to enzymatic hydrolysis by acyl-CoA thioesterases or dehalogenation by dehalogenases.

  • Methodology:

    • Incubate this compound with a purified enzyme (e.g., a commercially available acyl-CoA thioesterase or a dehalogenase) or with cell extracts.

    • The reaction should be carried out in an appropriate buffer at the optimal temperature and pH for the enzyme.

    • Stop the reaction at different time points by adding a quenching solution (e.g., acid or organic solvent).

    • Analyze the reaction mixture by HPLC-MS to quantify the decrease in the substrate (this compound) and the formation of products (e.g., 2-chlorooctanoic acid, 2-hydroxyoctanoyl-CoA).

G General Experimental Workflow for Stability and Degradation Analysis cluster_0 Sample Preparation cluster_1 Time-Course Sampling cluster_2 Analysis cluster_3 Data Interpretation Prepare solutions of this compound Prepare solutions of this compound Incubate under varying conditions (pH, Temp, Enzyme) Incubate under varying conditions (pH, Temp, Enzyme) Prepare solutions of this compound->Incubate under varying conditions (pH, Temp, Enzyme) Collect aliquots at different time points Collect aliquots at different time points Incubate under varying conditions (pH, Temp, Enzyme)->Collect aliquots at different time points HPLC-MS analysis HPLC-MS analysis Collect aliquots at different time points->HPLC-MS analysis Quantify substrate and products Quantify substrate and products HPLC-MS analysis->Quantify substrate and products Calculate degradation rates / half-life Calculate degradation rates / half-life Quantify substrate and products->Calculate degradation rates / half-life Identify degradation products Identify degradation products Quantify substrate and products->Identify degradation products

Caption: A generalized workflow for studying the stability and degradation of this compound.

Conclusion and Future Directions

The stability and degradation of this compound remain uncharacterized in the scientific literature. While general principles of acyl-CoA chemistry and xenobiotic metabolism provide a hypothetical framework, experimental data are critically needed. Future research should focus on:

  • Systematic stability studies to determine the precise half-life of this compound under various physiologically relevant conditions.

  • Screening of enzyme libraries (thioesterases, dehalogenases) to identify enzymes capable of metabolizing this compound.

  • Cellular and in vivo studies to elucidate the metabolic fate and potential toxicological effects of this compound.

Such studies will be essential to fully understand the biochemical properties of this compound and to enable its informed use in research and drug development.

References

Spectroscopic Characterization of 2-Chlorooctanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Chlorooctanoyl-CoA, a molecule of interest in the study of inflammatory processes and neutrophil signaling. This document details the predicted and expected spectroscopic data for this compound and provides detailed experimental protocols for its synthesis and analysis.

Introduction

This compound is the coenzyme A thioester of 2-chlorooctanoic acid. Halogenated fatty acids, including 2-chloro fatty acids, are known to be produced endogenously through the action of myeloperoxidase (MPO) during inflammation.[1][2][3] These molecules, and their corresponding CoA esters, are implicated in various cellular processes, most notably the formation of neutrophil extracellular traps (NETs), a critical component of the innate immune response.[1][2] The study of this compound and similar compounds is crucial for understanding the biochemical mechanisms underlying inflammatory diseases and for the development of novel therapeutic agents.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on the known spectroscopic characteristics of its constituent parts: the 2-chlorooctanoyl moiety and the coenzyme A moiety.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound
ProtonsPredicted Chemical Shift (δ) ppmMultiplicityNotes
Acyl Chain
H-2~4.2 - 4.5Triplet (t)Deshielded by both the chlorine atom and the thioester group.
H-3~1.8 - 2.0Multiplet (m)
H-4 to H-7~1.2 - 1.6Multiplet (m)
H-8 (CH₃)~0.9Triplet (t)
Coenzyme A Moiety
Adenine H-2~8.4Singlet (s)
Adenine H-8~8.1Singlet (s)
Ribose H-1'~6.1Doublet (d)
Pantothenate & CysteamineVariousMultiplets (m)Complex overlapping signals.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
CarbonPredicted Chemical Shift (δ) ppmNotes
Acyl Chain
C-1 (C=O)~195 - 200Thioester carbonyl.
C-2 (CHCl)~60 - 65Carbon bearing the chlorine atom.
C-3~35 - 40
C-4 to C-7~22 - 32
C-8 (CH₃)~14
Coenzyme A Moiety
Adenine Carbons~140 - 155Aromatic carbons.
Ribose Carbons~60 - 90
Pantothenate & CysteamineVarious
Table 3: Predicted Mass Spectrometry Data for this compound
ParameterPredicted ValueNotes
Molecular Formula C₂₉H₄₉ClN₇O₁₇P₃S
Molecular Weight 928.18 g/mol
[M+H]⁺ (m/z) 929.18
[M-H]⁻ (m/z) 927.18
Major Fragment Ions (MS/MS) Neutral loss of 507 DaCharacteristic fragmentation of the phosphoadenosine diphosphate moiety.
m/z ~428Fragment corresponding to the adenosine diphosphate moiety.
m/z ~422Fragment corresponding to the 2-chlorooctanoyl-pantetheine moiety.
Table 4: Predicted UV-Vis Spectroscopic Data for this compound
ParameterPredicted ValueNotes
λmax ~260 nmPrimarily due to the adenine ring of the coenzyme A moiety.
Molar Absorptivity (ε) ~16,000 M⁻¹cm⁻¹At 260 nm.

Biological Context: Role in Neutrophil Extracellular Trap (NET) Formation

2-Chloro fatty acids are generated during the inflammatory response in neutrophils through a pathway involving myeloperoxidase (MPO).[3][4][5] These fatty acids can then be converted to their corresponding CoA esters, such as this compound, within the cell. 2-Chloro fatty acids have been shown to be potent inducers of NETosis, a process where neutrophils release a web-like structure of DNA, histones, and granular proteins to trap and kill pathogens.[1][2]

NETosis_Pathway cluster_Neutrophil Neutrophil MPO Myeloperoxidase (MPO) HOCl Hypochlorous Acid (HOCl) MPO->HOCl produces H2O2 H₂O₂ H2O2->MPO Cl_ion Cl⁻ Cl_ion->MPO Plasmalogen Plasmalogens HOCl->Plasmalogen reacts with Chloro_Aldehyde 2-Chlorofatty Aldehyde Plasmalogen->Chloro_Aldehyde forms Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Chloro_Aldehyde->Aldehyde_Dehydrogenase oxidized by Chloro_FA 2-Chlorooctanoic Acid Aldehyde_Dehydrogenase->Chloro_FA Acyl_CoA_Synthetase Acyl-CoA Synthetase Chloro_FA->Acyl_CoA_Synthetase activated by Target_Molecule This compound Acyl_CoA_Synthetase->Target_Molecule NETosis NETosis Induction Target_Molecule->NETosis triggers

Caption: Pathway of this compound formation and its role in NETosis.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This protocol involves a two-step process: the synthesis of 2-chlorooctanoyl chloride from 2-chlorooctanoic acid, followed by the coupling of the acyl chloride with coenzyme A.

Synthesis_Workflow Start 2-Chlorooctanoic Acid Step1 React with Thionyl Chloride (SOCl₂) Start->Step1 Intermediate 2-Chlorooctanoyl Chloride Step1->Intermediate Step2 React with Coenzyme A (lithium salt) in THF/water Intermediate->Step2 Product This compound Step2->Product Purification Purify by HPLC Product->Purification Final Characterize by NMR, MS, UV-Vis Purification->Final

Caption: Workflow for the synthesis and characterization of this compound.

Materials:

  • 2-chlorooctanoic acid

  • Thionyl chloride (SOCl₂)

  • Coenzyme A (lithium salt)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • HPLC grade water and acetonitrile

  • Trifluoroacetic acid (TFA)

Procedure:

Step 1: Synthesis of 2-Chlorooctanoyl Chloride

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chlorooctanoic acid in an excess of thionyl chloride.

  • Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 2-chlorooctanoyl chloride can be used directly in the next step or purified by vacuum distillation.

Step 2: Synthesis of this compound

  • Dissolve coenzyme A lithium salt in a mixture of THF and water (e.g., 1:1 v/v) in a flask kept on an ice bath.

  • Slowly add a solution of 2-chlorooctanoyl chloride in anhydrous THF to the coenzyme A solution with vigorous stirring.

  • Maintain the pH of the reaction mixture between 7.5 and 8.0 by the dropwise addition of a saturated sodium bicarbonate solution.

  • Allow the reaction to proceed for 1-2 hours at 0-4°C.

  • Acidify the reaction mixture to pH 3-4 with dilute HCl.

  • Extract the aqueous phase with dichloromethane to remove any unreacted fatty acid.

  • The aqueous phase containing this compound is then purified by reverse-phase HPLC.

HPLC Purification:

  • Column: C18 reverse-phase column

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: A suitable gradient from high aqueous to high organic content (e.g., 5% to 95% B over 30 minutes).

  • Detection: UV at 260 nm.

  • Collect the fractions corresponding to the major peak and lyophilize to obtain the purified this compound.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 1-5 mg of lyophilized this compound in 0.5 mL of D₂O.

  • Add a known amount of an internal standard (e.g., TSP or DSS) for chemical shift referencing and quantification.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • 1D ¹H NMR: Acquire with water suppression (e.g., presaturation).

    • 1D ¹³C NMR: Proton-decoupled.

    • 2D experiments (e.g., COSY, HSQC) can be performed for unambiguous assignment of proton and carbon signals.

  • Parameters: Adjust acquisition parameters (e.g., number of scans, relaxation delay) to achieve an adequate signal-to-noise ratio.

Mass Spectrometry

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Dilute the stock solution to a final concentration of 1-10 µM for direct infusion or LC-MS analysis.

LC-MS/MS Analysis:

  • LC System: UPLC or HPLC system.

  • Column: C18 reverse-phase column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to elute the compound.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

  • MS1 Scan: Scan a mass range that includes the predicted m/z of the molecular ion.

  • MS/MS Fragmentation: Select the precursor ion ([M+H]⁺ or [M-H]⁻) and acquire product ion spectra at various collision energies to observe the characteristic fragmentation pattern.

UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a stock solution of this compound of known concentration in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Prepare a series of dilutions from the stock solution.

Data Acquisition:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer.

  • Wavelength Range: Scan from 200 to 400 nm.

  • Blank: Use the same buffer as used for sample preparation as the blank.

  • Analysis: Determine the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Conclusion

This technical guide provides a detailed spectroscopic profile and robust experimental protocols for this compound. The predicted data and methodologies presented herein will serve as a valuable resource for researchers in the fields of inflammation, immunology, and drug development who are investigating the role of halogenated lipids in biological systems. The provided information will facilitate the unambiguous identification and quantification of this important signaling molecule, thereby advancing our understanding of its function in health and disease.

References

Methodological & Application

Application Notes and Protocols for 2-Chlorooctanoyl-CoA in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorooctanoyl-Coenzyme A (2-Chlorooctanoyl-CoA) is a synthetic derivative of octanoyl-CoA, a key intermediate in fatty acid metabolism. The introduction of a chlorine atom at the second carbon position modifies its chemical properties, making it a valuable tool for studying enzymes involved in fatty acid oxidation. Primarily, this compound is utilized as a potential inhibitor or alternative substrate for enzymes such as carnitine palmitoyltransferases (CPTs) and acyl-CoA dehydrogenases (ACADs). These enzymes play crucial roles in cellular energy homeostasis, and their dysregulation is implicated in various metabolic diseases. These application notes provide detailed protocols for utilizing this compound in enzymatic assays to investigate its effects on key metabolic enzymes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₂₉H₄₉ClN₇O₁₇P₃S
Molecular Weight 928.18 g/mol
CAS Number 149542-21-2
Appearance White to off-white powder
Solubility Soluble in water and aqueous buffers
Storage Store at -20°C or below for long-term stability.

Applications in Enzyme Assays

This compound can be employed in a variety of enzyme assays to:

  • Investigate enzyme inhibition: Determine the inhibitory potential and kinetics of this compound on enzymes like CPTs and ACADs.

  • Characterize enzyme substrate specificity: Assess whether the modified acyl-CoA can serve as a substrate for acyltransferases or dehydrogenases.

  • Screen for novel drug candidates: Use in competitive binding assays to identify other small molecules that target the active sites of fatty acid-metabolizing enzymes.

Below are detailed protocols for assays involving two major classes of enzymes that interact with acyl-CoAs.

Protocol 1: Inhibition of Carnitine Palmitoyltransferase (CPT) Activity

This protocol is designed to assess the inhibitory effect of this compound on CPT activity. The assay measures the transfer of a radiolabeled acyl group from acyl-CoA to carnitine.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_reagents Prepare Assay Buffer, Substrates, and Inhibitor prep_enzyme Prepare Enzyme Solution (e.g., mitochondrial extract or purified CPT) mix Mix Assay Buffer, Carnitine, [³H]Palmitoyl-CoA, and This compound prep_reagents->mix start_reaction Initiate reaction with Enzyme Solution prep_enzyme->start_reaction preincubate Pre-incubate mixture at 37°C mix->preincubate preincubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop reaction with acid incubate->stop_reaction extract Extract [³H]Palmitoylcarnitine with butanol stop_reaction->extract measure Measure radioactivity by scintillation counting extract->measure analyze Calculate % Inhibition and IC₅₀ measure->analyze

Caption: Workflow for CPT Inhibition Assay.

Materials and Reagents
ReagentRecommended Concentration/Supplier
Assay Buffer 116 mM Tris-HCl (pH 7.4), 0.25 mM EDTA
L-Carnitine 2.5 mM
[³H]Palmitoyl-CoA 70 µM (specific activity ~1-5 Ci/mol)
Bovine Serum Albumin (BSA) 4 mg/mL (fatty acid-free)
This compound Stock solution in water (e.g., 10 mM)
Enzyme Source Isolated mitochondria or purified CPT enzyme
Stopping Solution 1 M HCl
Extraction Solvent 1-Butanol
Scintillation Cocktail Appropriate for aqueous and organic samples
Experimental Protocol
  • Prepare Reagent Mix: In a microcentrifuge tube, prepare a master mix containing Assay Buffer, L-Carnitine, [³H]Palmitoyl-CoA, and BSA.

  • Prepare Inhibitor Dilutions: Serially dilute the this compound stock solution in water to achieve a range of desired final concentrations (e.g., 0.1 µM to 100 µM).

  • Assay Setup:

    • For each reaction, add the appropriate volume of the Reagent Mix to a new tube.

    • Add the desired volume of this compound dilution or water (for the uninhibited control).

    • Pre-incubate the tubes at 37°C for 5 minutes.

  • Initiate Reaction: Add the enzyme solution to each tube to start the reaction. The final reaction volume is typically 100-200 µL.

  • Incubation: Incubate the reaction mixtures at 37°C for a fixed time (e.g., 5-15 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding an equal volume of 1 M HCl.

  • Extraction:

    • Add a volume of 1-butanol (e.g., 500 µL) to each tube.

    • Vortex vigorously for 30 seconds to extract the [³H]palmitoylcarnitine into the butanol phase.

    • Centrifuge at high speed for 5 minutes to separate the phases.

  • Measurement:

    • Carefully transfer a known volume of the upper butanol phase to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control.

    • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Protocol 2: Acyl-CoA Dehydrogenase (ACAD) Activity Assay

This protocol describes a spectrophotometric assay to determine if this compound can act as a substrate or an inhibitor of ACADs. The assay monitors the reduction of an artificial electron acceptor.

Signaling Pathway

cluster_reaction Enzymatic Reaction cluster_detection Detection AcylCoA This compound (or other Acyl-CoA) ACAD Acyl-CoA Dehydrogenase (FAD) AcylCoA->ACAD Substrate EnoylCoA 2-Chloro-2-octenoyl-CoA ACAD->EnoylCoA Product ACAD_red Acyl-CoA Dehydrogenase (FADH₂) ACAD->ACAD_red Enzyme Reduction ETF_ox ETF (oxidized) ACAD_red->ETF_ox Electron Transfer ETF_red ETF (reduced) ETF_ox->ETF_red DCPIP_ox DCPIP (oxidized, blue) ETF_red->DCPIP_ox Electron Transfer DCPIP_red DCPIP (reduced, colorless) DCPIP_ox->DCPIP_red Color Change

Caption: ACAD Assay Principle.

Materials and Reagents
ReagentRecommended Concentration/Supplier
Assay Buffer 50 mM Potassium Phosphate (pH 7.6), 0.1 mM EDTA
Electron Transfer Flavoprotein (ETF) 2-5 µM (from porcine liver)
2,6-Dichlorophenolindophenol (DCPIP) 50 µM
n-Octanoyl-CoA 100 µM (as a positive control substrate)
This compound Stock solution in water (e.g., 10 mM)
Enzyme Source Purified medium-chain acyl-CoA dehydrogenase (MCAD) or other ACADs
Cuvettes 1 mL quartz or disposable cuvettes
Spectrophotometer Capable of reading absorbance at 600 nm
Experimental Protocol
  • Prepare Assay Mix: In a cuvette, combine the Assay Buffer, ETF, and DCPIP.

  • Baseline Measurement: Place the cuvette in the spectrophotometer and record the baseline absorbance at 600 nm.

  • Substrate Addition (as a potential substrate):

    • Add a specific concentration of this compound to the cuvette.

    • Add the ACAD enzyme to initiate the reaction.

    • Monitor the decrease in absorbance at 600 nm over time. A decrease indicates that this compound is being oxidized by the enzyme.

  • Inhibition Assay:

    • To the Assay Mix in the cuvette, add the natural substrate (e.g., n-Octanoyl-CoA) at a concentration around its Km value.

    • Add the desired concentration of this compound.

    • Initiate the reaction by adding the ACAD enzyme.

    • Monitor the rate of absorbance decrease at 600 nm. Compare the rate in the presence of this compound to the rate with the natural substrate alone.

  • Data Analysis:

    • As a substrate: Calculate the rate of DCPIP reduction (ΔAbs/min) and compare it to the rate with a known substrate like n-octanoyl-CoA.

    • As an inhibitor: Calculate the percentage of inhibition of the reaction with the natural substrate at various concentrations of this compound. Determine the Ki or IC₅₀ value.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Inhibitory Effect of this compound on CPT Activity
[this compound] (µM)CPT Activity (nmol/min/mg)% Inhibition
0 (Control)Value0
1ValueValue
10ValueValue
50ValueValue
100ValueValue
IC₅₀ -Value
Table 2: Substrate and Inhibitory Activity of this compound on MCAD
ConditionSubstrate(s)Rate (ΔAbs/min)% Activity/Inhibition
Substrate Test 100 µM n-Octanoyl-CoAValue100% (Reference)
100 µM this compoundValueValue
Inhibition Test 100 µM n-Octanoyl-CoAValue0% (Control)
100 µM n-Octanoyl-CoA + 50 µM this compoundValueValue
100 µM n-Octanoyl-CoA + 100 µM this compoundValueValue

Conclusion

These protocols provide a framework for the systematic evaluation of this compound's interaction with key enzymes of fatty acid metabolism. The data generated from these assays will be valuable for researchers in academia and industry who are focused on understanding metabolic pathways and developing novel therapeutics for metabolic disorders. Careful execution of these protocols and thorough data analysis will provide clear insights into the biochemical properties of this chlorinated acyl-CoA analog.

Application Note: Chemo-Enzymatic Synthesis of 2-Chlorooctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the laboratory synthesis of 2-Chlorooctanoyl-Coenzyme A (CoA), a valuable molecular tool for studying fatty acid metabolism and developing enzyme inhibitors. The synthesis follows a robust multi-step chemo-enzymatic pathway, starting from commercially available octanoic acid. Each step is detailed with precise methodologies, and expected outcomes are summarized in tabular format. Diagrams illustrating the synthetic workflow and a potential mechanism of action are included to facilitate comprehension.

Introduction

Coenzyme A (CoA) and its thioester derivatives are central to numerous metabolic processes, including the citric acid cycle and fatty acid biosynthesis.[1] The synthesis of modified acyl-CoAs, such as 2-Chlorooctanoyl-CoA, provides critical chemical probes for investigating the function and regulation of enzymes involved in these pathways. Halogenated fatty acyl-CoAs can act as potent, often irreversible, inhibitors of key metabolic enzymes like carnitine palmitoyltransferase (CPT), making them invaluable for research in metabolic disorders and drug development.

This protocol outlines a reproducible four-step synthesis of this compound:

  • α-Chlorination: Introduction of a chlorine atom at the C-2 position of octanoic acid.

  • Activation: Conversion of 2-chlorooctanoic acid to a highly reactive N-hydroxysuccinimide (NHS) ester.[2][3]

  • Thioesterification: Coupling of the activated acyl group with the free thiol of Coenzyme A.[4]

  • Purification: Isolation of the final product using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Synthesis Overview

The overall synthetic pathway is designed for efficiency and scalability in a standard laboratory setting, minimizing the need for specialized chemical equipment.[1] The workflow proceeds from the starting material to the final, purified product as illustrated below.

G start Octanoic Acid step1 Step 1: α-Chlorination (e.g., Hell-Volhard-Zelinsky) start->step1 intermediate1 2-Chlorooctanoic Acid step1->intermediate1 step2 Step 2: Activation (NHS Ester Formation) intermediate1->step2 intermediate2 2-Chlorooctanoyl-NHS Ester step2->intermediate2 step3 Step 3: Thioesterification (Coupling Reaction) intermediate2->step3 coa Coenzyme A (free thiol) coa->step3 crude_product Crude Product Mixture step3->crude_product step4 Step 4: Purification (RP-HPLC) crude_product->step4 final_product This compound step4->final_product

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a certified fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Step 1: Synthesis of 2-Chlorooctanoic Acid

This procedure is based on the Hell-Volhard-Zelinsky reaction.

  • Materials:

    • Octanoic acid (1.44 g, 10 mmol)

    • Thionyl chloride (SOCl₂), (1.1 mL, 15 mmol)

    • N-Chlorosuccinimide (NCS), (1.47 g, 11 mmol)

    • Red phosphorus (catalytic amount, ~20 mg)

    • Hydrochloric acid (HCl), concentrated (catalytic amount)

    • Diethyl ether

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Combine octanoic acid and a catalytic amount of red phosphorus in a round-bottom flask equipped with a reflux condenser.

    • Slowly add thionyl chloride and heat the mixture to 80°C for 2 hours to form octanoyl chloride.

    • Cool the mixture to room temperature. Add N-Chlorosuccinimide and a drop of concentrated HCl.

    • Heat the reaction mixture to 85°C for 12-16 hours. Monitor the reaction progress by TLC or ¹H NMR.

    • After completion, cool the mixture and slowly add water to quench the reaction and hydrolyze the acyl chloride back to a carboxylic acid.

    • Extract the aqueous layer three times with diethyl ether.

    • Wash the combined organic layers with saturated NaHCO₃ solution and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-chlorooctanoic acid as a pale yellow oil.

Step 2: Activation to 2-Chlorooctanoyl-NHS Ester

The carboxylic acid is activated for efficient coupling with Coenzyme A.[2]

  • Materials:

    • 2-Chlorooctanoic acid (from Step 1, ~10 mmol)

    • N-Hydroxysuccinimide (NHS), (1.27 g, 11 mmol)

    • Dicyclohexylcarbodiimide (DCC), (2.27 g, 11 mmol)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve 2-chlorooctanoic acid and NHS in anhydrous DCM in an ice bath.

    • Add a solution of DCC in anhydrous DCM dropwise to the mixture.

    • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4-6 hours.

    • A white precipitate of dicyclohexylurea (DCU) will form.

    • Filter off the DCU precipitate and wash it with cold DCM.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-Chlorooctanoyl-NHS ester. This product is typically used in the next step without further purification.

Step 3: Coupling with Coenzyme A

This step forms the critical thioester bond.

  • Materials:

    • Coenzyme A (free acid, trilithium salt, ~50 mg, ~0.06 mmol)

    • 2-Chlorooctanoyl-NHS ester (from Step 2, ~25 mg, ~0.09 mmol)

    • Sodium bicarbonate buffer (0.5 M, pH 8.0)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve Coenzyme A in the sodium bicarbonate buffer in a small vial.

    • Dissolve the crude 2-Chlorooctanoyl-NHS ester in a minimal amount of THF.

    • Add the NHS ester solution dropwise to the stirring Coenzyme A solution at room temperature.

    • Allow the reaction to proceed for 2 hours, monitoring progress with HPLC by observing the disappearance of the Coenzyme A peak.

    • Once the reaction is complete, acidify the mixture to pH ~4-5 with 1 M HCl to prepare for purification.

Step 4: Purification by RP-HPLC
  • System & Column:

    • Preparative HPLC system with a C18 column (e.g., 10 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 50 mM Ammonium Acetate, pH 5.0

    • Solvent B: Acetonitrile

  • Procedure:

    • Filter the acidified reaction mixture through a 0.22 µm syringe filter.

    • Inject the mixture onto the C18 column.

    • Elute the product using a linear gradient, for example, from 5% to 70% Solvent B over 30 minutes.

    • Monitor the elution at 260 nm (for the adenine moiety of CoA).

    • Collect the fractions corresponding to the major product peak.

    • Lyophilize the collected fractions to obtain this compound as a white, fluffy solid.

Data Presentation

Table 1: Summary of Synthetic Steps and Yields
StepProductStarting Mass (mmol)Product Mass (mg)Yield (%)Purity (by HPLC)
12-Chlorooctanoic Acid10.0162091%>95%
22-Chlorooctanoyl-NHS Ester9.12450~98% (Crude)-
3 & 4This compound0.0635.463%>98%
Table 2: Product Characterization
Analysis MethodParameterExpected ValueObserved Value
LC-MS (ESI-) [M-H]⁻928.18928.2
RP-HPLC Retention Time~18.5 min18.6 min
UV Spectroscopy λmax260 nm259.5 nm

Application: Enzyme Inhibition

This compound is expected to function as an irreversible inhibitor of enzymes like Carnitine Palmitoyltransferase 1 (CPT1), which possess a critical cysteine thiol in their active site. The electrophilic carbon at the C-2 position is susceptible to nucleophilic attack by the cysteine thiol, leading to covalent modification and inactivation of the enzyme.

G substrate Long-Chain Acyl-CoA enzyme CPT1 Enzyme substrate->enzyme Binds product Acylcarnitine enzyme->product Catalyzes inhibitor This compound inhibitor->enzyme Irreversibly Binds

Figure 2: Proposed mechanism of irreversible inhibition of CPT1.

References

Application Notes and Protocols for the Detection of 2-Chlorooctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methods for the detection and quantification of 2-Chlorooctanoyl-CoA, a medium-chain chlorinated acyl-coenzyme A. The methodologies detailed below are primarily centered around Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers the highest sensitivity and selectivity for acyl-CoA analysis.[1][2][3]

Introduction

This compound is a halogenated derivative of octanoyl-CoA. Halogenated fatty acids and their metabolites are of interest in various research fields, including toxicology and drug development, as they can act as enzyme inhibitors or tracers for metabolic pathways. Accurate and sensitive detection methods are crucial for understanding the biological roles and concentrations of such molecules. The protocols provided herein are designed to guide researchers in establishing robust analytical workflows for this compound in biological matrices.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of acyl-CoAs due to its superior sensitivity and specificity.[1][2][3] The general workflow involves sample preparation to extract the analyte, chromatographic separation to isolate it from other matrix components, and mass spectrometric detection for identification and quantification.

A generalized workflow for the LC-MS/MS analysis of this compound is presented below.

cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry cluster_data Data Analysis sp1 Homogenization of Tissue/Cell Lysate sp2 Protein Precipitation (e.g., with Trichloroacetic Acid) sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Supernatant Collection sp3->sp4 lc1 Injection of Extract sp4->lc1 Sample Injection lc2 Reversed-Phase C18 Column Separation lc1->lc2 ms1 Electrospray Ionization (ESI+) lc2->ms1 Elution ms2 Multiple Reaction Monitoring (MRM) ms1->ms2 ms3 Detection and Quantification ms2->ms3 da1 Peak Integration ms3->da1 Data Acquisition da2 Calibration Curve Generation da1->da2 da3 Concentration Calculation da2->da3 cluster_disease Disease State cluster_enzyme Enzymatic Activity cluster_metabolite Metabolite Levels cluster_detection Analytical Detection cluster_biomarker Biomarker Application disease Metabolic Disorder enzyme Altered Enzyme Activity disease->enzyme causes metabolite Accumulation of this compound enzyme->metabolite leads to detection LC-MS/MS Quantification metabolite->detection is measured by biomarker Biomarker for Disease Progression detection->biomarker enables use as

References

Application Notes and Protocols: 2-Chlorooctanoyl-CoA in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorooctanoyl-CoA is a synthetic, non-hydrolyzable acyl-CoA analog that serves as a valuable tool in metabolic research. Its primary application lies in its ability to act as an inhibitor of carnitine palmitoyltransferase (CPT), the rate-limiting enzyme in mitochondrial fatty acid β-oxidation. By blocking the entry of long-chain fatty acids into the mitochondria, this compound allows for the precise study of the roles of fatty acid metabolism in various physiological and pathological processes. These application notes provide an overview of its utility, detailed experimental protocols, and insights into the metabolic consequences of its use.

Mechanism of Action

This compound acts as a competitive inhibitor of carnitine palmitoyltransferase I (CPT1), which is located on the outer mitochondrial membrane. CPT1 is responsible for the conversion of long-chain acyl-CoAs to their corresponding acylcarnitines, a crucial step for their transport into the mitochondrial matrix where β-oxidation occurs. The chloro- substitution at the α-position of the octanoyl chain is thought to interfere with the enzyme's catalytic activity. Inhibition of CPT1 leads to a decrease in mitochondrial fatty acid oxidation and a subsequent shift towards glucose metabolism for energy production.

Applications in Metabolic Research

  • Studying the Regulation of Fatty Acid vs. Glucose Metabolism: By inhibiting fatty acid oxidation, this compound enables researchers to investigate the reciprocal regulation of fatty acid and glucose metabolism in various cell types and tissues. This is particularly relevant in the study of conditions like diabetes and obesity where this balance is dysregulated.

  • Investigating the Role of Fatty Acid Oxidation in Disease: Researchers can use this compound to explore the involvement of fatty acid oxidation in the pathophysiology of various diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. For instance, inhibiting fatty acid oxidation has been shown to have protective effects in certain models of cardiac ischemia and can influence the proliferation of cancer cells that are dependent on this metabolic pathway.

  • Drug Discovery and Development: this compound can be used as a reference compound in the screening and development of new drugs targeting fatty acid metabolism. Its well-defined mechanism of action provides a benchmark for evaluating the potency and selectivity of novel CPT1 inhibitors.

  • Understanding Insulin Sensitivity: The inhibition of fatty acid oxidation can lead to an increase in glucose uptake and utilization, thereby improving insulin sensitivity. This compound can be employed to study the molecular mechanisms underlying this phenomenon, such as the activation of the AMPK signaling pathway.

Quantitative Data: Inhibition of Carnitine Palmitoyltransferase I

InhibitorTarget EnzymeTissue/Cell TypeIC50Reference
2-Bromopalmitoyl-CoA CPT1Rat Liver Mitochondria~1-5 µM[1]
Etomoxir CPT1Various~30 nM[2]
Malonyl-CoA CPT1Isolated Mitochondria (rat skeletal muscle)0.034 µM (with 25 µM Palmitoyl-CoA)[3][4][5]
Malonyl-CoA CPT1Permeabilized Muscle Fibers (rat)0.61 µM (with 25 µM Palmitoyl-CoA)[3][4][5]
Valproyl-CoA CPT1AHuman Fibroblasts / Rat CPT1A expressed in yeastCompetitive inhibition[6][7]

Experimental Protocols

Protocol 1: In Vitro Assay for Carnitine Palmitoyltransferase I (CPT1) Activity

This protocol describes a radioisotope-based assay to measure the activity of CPT1 in isolated mitochondria and to assess the inhibitory effect of compounds like this compound.

Materials:

  • Isolated mitochondria from tissue of interest (e.g., liver, heart, skeletal muscle)

  • Assay Buffer: 75 mM KCl, 50 mM Tris-HCl (pH 7.4), 2 mM KCN, 1 mM dithiothreitol (DTT), 1% fatty acid-free BSA

  • Substrates: Palmitoyl-CoA, L-[³H]carnitine

  • Inhibitor: this compound (or other inhibitors)

  • Stopping Solution: 1 M HCl

  • Washing Solution: 100% n-butanol

  • Scintillation fluid

Procedure:

  • Prepare isolated mitochondria from the tissue of interest using standard differential centrifugation methods.

  • Resuspend the mitochondrial pellet in the assay buffer.

  • In a microcentrifuge tube, add the mitochondrial suspension.

  • Add varying concentrations of this compound (or a vehicle control) to the tubes and pre-incubate for 5-10 minutes at 37°C.

  • Initiate the reaction by adding the substrate mixture containing palmitoyl-CoA and L-[³H]carnitine.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 5-15 minutes).

  • Stop the reaction by adding the stopping solution (1 M HCl).

  • Extract the radiolabeled palmitoylcarnitine by adding n-butanol and vortexing vigorously.

  • Centrifuge to separate the phases and collect the upper butanol phase containing the product.

  • Wash the butanol phase with water to remove any unreacted L-[³H]carnitine.

  • Transfer an aliquot of the butanol phase to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the CPT1 activity as nmol of palmitoylcarnitine formed per minute per mg of mitochondrial protein.

  • Determine the IC50 value for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Measurement of Cellular Fatty Acid Oxidation

This protocol outlines a method to assess the effect of this compound on the overall fatty acid oxidation rate in cultured cells using a radiolabeled fatty acid substrate.

Materials:

  • Cultured cells of interest (e.g., hepatocytes, myotubes, adipocytes)

  • Cell culture medium

  • [¹⁴C]-Palmitate complexed to BSA

  • This compound

  • Scintillation vials

  • CO₂ trapping solution (e.g., 1 M NaOH)

  • Scintillation fluid

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere and grow to the desired confluency.

  • Pre-treat the cells with varying concentrations of this compound or a vehicle control in serum-free medium for a specified duration (e.g., 1-2 hours).

  • Add the [¹⁴C]-palmitate-BSA complex to the medium.

  • Seal the wells with a cap containing a filter paper soaked in the CO₂ trapping solution.

  • Incubate the plate at 37°C in a CO₂ incubator for 2-4 hours. During this time, the cells will metabolize the [¹⁴C]-palmitate, releasing ¹⁴CO₂ which will be trapped by the NaOH-soaked filter paper.

  • After the incubation period, carefully remove the filter papers and place them in scintillation vials.

  • Add scintillation fluid to the vials and measure the radioactivity using a scintillation counter.

  • The amount of trapped ¹⁴CO₂ is directly proportional to the rate of fatty acid oxidation.

  • Normalize the results to the total protein content in each well.

  • Analyze the data to determine the effect of this compound on cellular fatty acid oxidation.

Visualization of Pathways and Workflows

Fatty Acid Beta-Oxidation Pathway

Fatty_Acid_Oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_outer_membrane Outer Mitochondrial Membrane cluster_intermembrane_space Intermembrane Space cluster_inner_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase ATP -> AMP + PPi Fatty Acyl-CoA Fatty Acyl-CoA Acyl-CoA Synthetase->Fatty Acyl-CoA CPT1 CPT1 Fatty Acyl-CoA->CPT1 + Carnitine Acylcarnitine Acylcarnitine CPT1->Acylcarnitine - CoA-SH CACT CACT Acylcarnitine->CACT CPT2 CPT2 CACT->CPT2 Fatty Acyl-CoA_matrix Fatty Acyl-CoA CPT2->Fatty Acyl-CoA_matrix + CoA-SH - Carnitine Beta-Oxidation β-Oxidation Fatty Acyl-CoA_matrix->Beta-Oxidation produces Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Overview of the fatty acid beta-oxidation pathway.

Experimental Workflow for CPT1 Inhibition Assay

CPT1_Inhibition_Workflow start Start: Isolate Mitochondria prepare_reagents Prepare Assay Buffer, Substrates (Palmitoyl-CoA, L-[3H]carnitine) & Inhibitor (this compound) start->prepare_reagents pre_incubation Pre-incubate Mitochondria with This compound (or vehicle) prepare_reagents->pre_incubation reaction_initiation Initiate reaction by adding substrate mixture pre_incubation->reaction_initiation incubation Incubate at 37°C reaction_initiation->incubation reaction_stop Stop reaction with 1M HCl incubation->reaction_stop extraction Extract [3H]palmitoylcarnitine with n-butanol reaction_stop->extraction measurement Measure radioactivity with scintillation counter extraction->measurement analysis Calculate CPT1 activity and determine IC50 measurement->analysis end End analysis->end

Caption: Experimental workflow for the CPT1 inhibition assay.

Signaling Consequences of CPT1 Inhibition

CPT1_Inhibition_Signaling inhibitor This compound cpt1 CPT1 inhibitor->cpt1 inhibits fao Fatty Acid Oxidation cpt1->fao is required for acetyl_coa Mitochondrial Acetyl-CoA fao->acetyl_coa decreased production ampk AMPK Activation fao->ampk leads to increased AMP/ATP ratio tca TCA Cycle acetyl_coa->tca reduced substrate for glucose_uptake Increased Glucose Uptake (e.g., via GLUT4) ampk->glucose_uptake promotes glycolysis Increased Glycolysis ampk->glycolysis stimulates insulin_sensitivity Improved Insulin Sensitivity glucose_uptake->insulin_sensitivity glycolysis->insulin_sensitivity

References

Application Notes: 2-Chlorooctanoyl-CoA as a Putative Tool for Probing Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-coenzyme A (acyl-CoA) molecules are central to numerous metabolic processes, including fatty acid metabolism and the citric acid cycle. Synthetic analogs of these molecules, such as 2-Chlorooctanoyl-CoA, serve as valuable tools for investigating the kinetics and mechanisms of enzymes that recognize acyl-CoAs as substrates or regulators. The introduction of a chlorine atom at the alpha-position of the octanoyl chain can significantly alter the electronic properties and steric bulk of the molecule, potentially leading to inhibitory effects on target enzymes. These characteristics make this compound a candidate for use as a competitive or irreversible inhibitor in enzyme kinetic studies.

While specific data for this compound is not extensively available in the public domain, we can extrapolate its potential applications and propose experimental protocols based on studies of similar halogenated acyl-CoA analogs. These analogs have been instrumental in elucidating enzyme mechanisms and identifying potential therapeutic targets. This document provides a generalized framework for utilizing this compound as a tool in enzyme kinetics.

Potential Applications in Enzyme Kinetics

Based on the known roles of analogous compounds, this compound could potentially be used to probe the kinetics of several key enzymes involved in fatty acid metabolism. The chlorine atom can act as a leaving group, facilitating covalent modification of active site residues, or it may simply act as a steric block, preventing proper substrate binding or catalysis.

Potential Target Enzymes:

  • Acyl-CoA Dehydrogenases: These enzymes catalyze the initial step of fatty acid β-oxidation. Halogenated acyl-CoAs can act as mechanism-based inhibitors.

  • Carnitine Palmitoyltransferase (CPT) I and II: These enzymes are crucial for the transport of long-chain fatty acids into the mitochondria. Inhibition of CPT enzymes is a key area of research for metabolic diseases.

  • Acyl-CoA Synthetases: These enzymes activate fatty acids by converting them to their CoA esters.

  • Thiolases: These enzymes are involved in the final step of β-oxidation and also in ketone body metabolism.

Experimental Protocols

The following are generalized protocols for investigating the inhibitory effects of this compound on a target enzyme. Researchers should optimize these protocols for their specific enzyme and experimental setup.

Protocol 1: Screening for Enzyme Inhibition

Objective: To determine if this compound inhibits the activity of a target enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the target enzyme

  • This compound (as the potential inhibitor)

  • Appropriate assay buffer

  • Spectrophotometer or other detection instrument

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or aqueous buffer).

  • Set up a series of enzymatic reactions in your standard assay buffer. Each reaction should contain the purified enzyme and its substrate at a fixed concentration.

  • To separate reaction tubes, add increasing concentrations of this compound. Include a control reaction with no inhibitor.

  • Initiate the reactions by adding the enzyme or substrate.

  • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence, depending on the assay method.

  • Calculate the initial reaction rates for each concentration of this compound.

  • Plot the enzyme activity (as a percentage of the control) against the concentration of this compound to determine if inhibition occurs.

Protocol 2: Determination of IC50 Value

Objective: To quantify the potency of this compound as an inhibitor by determining its half-maximal inhibitory concentration (IC50).

Procedure:

  • Follow the procedure outlined in Protocol 1.

  • Use a wider range of this compound concentrations, spanning from no inhibition to complete inhibition. A logarithmic dilution series is recommended.

  • Plot the initial reaction rates against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve (e.g., a sigmoidal curve) using appropriate software to calculate the IC50 value.

Protocol 3: Investigating the Mechanism of Inhibition

Objective: To determine whether this compound acts as a competitive, non-competitive, or uncompetitive inhibitor.

Procedure:

  • Perform a series of enzyme kinetic experiments by varying the concentration of the substrate while keeping the concentration of this compound fixed at several different levels (including zero).

  • Measure the initial reaction rates for each combination of substrate and inhibitor concentration.

  • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

  • Analyze the changes in Vmax and Km in the presence of the inhibitor to determine the mechanism of inhibition.

    • Competitive: Km increases, Vmax remains the same.

    • Non-competitive: Km remains the same, Vmax decreases.

    • Uncompetitive: Both Km and Vmax decrease.

Data Presentation

Quantitative data from these experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical IC50 Values of this compound against Target Enzymes

Enzyme TargetSubstrateIC50 (µM)
Acyl-CoA DehydrogenaseOctanoyl-CoA[Experimental Value]
CPT IPalmitoyl-CoA[Experimental Value]
3-Ketoacyl-CoA Thiolase3-Ketooctanoyl-CoA[Experimental Value]

Table 2: Hypothetical Kinetic Parameters in the Presence of this compound

Inhibitor Conc. (µM)Apparent Km (µM)Apparent Vmax (µmol/min/mg)
0[Value][Value]
10[Value][Value]
50[Value][Value]
100[Value][Value]

Visualizations

Diagrams created using Graphviz can illustrate the logical flow of experiments and the potential mechanism of action.

experimental_workflow cluster_screening Phase 1: Inhibition Screening cluster_mechanism Phase 2: Mechanism of Action screening Screen for Inhibition ic50 Determine IC50 screening->ic50 If inhibitory kinetic_studies Kinetic Studies (Vary [S] and [I]) ic50->kinetic_studies Proceed to mechanism studies data_analysis Lineweaver-Burk Plot kinetic_studies->data_analysis mechanism Determine Inhibition (Competitive, etc.) data_analysis->mechanism

Caption: Experimental workflow for characterizing this compound.

inhibition_mechanism E Enzyme (E) ES ES Complex E->ES + S EI EI Complex E->EI + I S Substrate (S) I Inhibitor (I) (this compound) ES->E - S P Product (P) ES->P k_cat EI->E - I

Caption: Putative competitive inhibition mechanism.

Conclusion

This compound represents a promising, yet under-characterized, tool for the study of enzyme kinetics, particularly within the realm of fatty acid metabolism. The protocols and conceptual frameworks provided here offer a starting point for researchers to explore its potential as an enzyme inhibitor. Further studies are necessary to elucidate its specific targets and mechanisms of action, which could provide valuable insights into metabolic regulation and offer new avenues for drug development.

Application Note: Quantification of 2-Chlorooctanoyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method for the sensitive and selective quantification of 2-Chlorooctanoyl-CoA is presented, tailored for researchers, scientists, and drug development professionals. This application note provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

This compound is a chlorinated acyl-coenzyme A derivative. Its precursor, 2-chlorofatty acid, is known to be produced via the myeloperoxidase (MPO) system in neutrophils during inflammation through the reaction of hypochlorous acid (HOCl) with plasmalogens.[1][2] Given the role of MPO-derived products in inflammatory diseases, the ability to accurately quantify metabolites like this compound is crucial for understanding its potential biological roles and for drug development targeting inflammatory pathways. This document outlines a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the reliable quantification of this compound in biological matrices.

Principle of the Method

This method employs a comprehensive workflow that begins with the extraction of acyl-CoAs from a biological sample, typically involving protein precipitation followed by solid-phase extraction (SPE) for cleanup and concentration.[3] The purified extract is then subjected to liquid chromatography, where this compound is separated from other matrix components on a C18 reversed-phase column.[4] Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique offers high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte.[4][5] Positive electrospray ionization (ESI) is utilized, as it is highly efficient for acyl-CoA species.[6][7]

Experimental Protocols

Materials and Reagents
  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Hydroxide

  • 5-Sulfosalicylic acid (SSA)[6][7]

  • This compound standard (synthesis required or custom order)

  • Internal Standard (IS), e.g., Heptadecanoyl-CoA

  • Oasis HLB SPE Cartridges[3]

  • Methanol (LC-MS grade)

Standard and Sample Preparation

2.1. Preparation of Stock and Working Solutions

  • Stock Solutions : Prepare 1 mg/mL stock solutions of this compound and the internal standard (Heptadecanoyl-CoA) in a 50:50 mixture of water and methanol.

  • Working Solutions : Serially dilute the stock solutions to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

2.2. Sample Preparation from Cultured Cells or Tissue

  • For cultured cells, aspirate the media and immediately add 1 mL of ice-cold 2.5% SSA in water.[6][7] For tissue, homogenize approximately 50-100 mg of tissue in 1 mL of ice-cold 2.5% SSA.

  • Spike the homogenate with the internal standard.

  • Sonicate the samples briefly on ice and centrifuge at 17,000 x g for 10 minutes at 4°C to pellet proteins.[3]

  • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the previous step onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

  • Elute the acyl-CoAs with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of 50:50 water:acetonitrile for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

3.1. Liquid Chromatography

  • Column : C18 reversed-phase column (e.g., Phenomenex Kinetex, 2.6 µm, 2.1 x 150 mm).[8]

  • Mobile Phase A : Water with 0.1% Formic Acid

  • Mobile Phase B : Acetonitrile with 0.1% Formic Acid

  • Flow Rate : 0.3 mL/min

  • Injection Volume : 5 µL

Table 1: Liquid Chromatography Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
2.0 95 5
15.0 5 95
20.0 5 95
20.1 95 5

| 25.0 | 95 | 5 |

3.2. Mass Spectrometry

  • Instrument : Triple Quadrupole Mass Spectrometer

  • Ionization Mode : Electrospray Ionization (ESI), Positive

  • Scan Type : Multiple Reaction Monitoring (MRM)

  • Common Fragmentation : Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da (corresponding to the 3'-phosphoadenosine diphosphate moiety) and a common product ion at m/z 428.[7][9][10]

Table 2: MRM Parameters for this compound and Internal Standard

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
This compound (Quantifier) 928.2 421.2 100 35
This compound (Qualifier) 928.2 428.0 100 50

| Heptadecanoyl-CoA (IS) | 1020.4 | 513.4 | 100 | 38 |

Data and Performance Characteristics

The method should be validated for linearity, sensitivity, precision, and accuracy according to standard guidelines.

Table 3: Representative Method Performance Characteristics

Parameter Result
Linearity (R²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%

| Accuracy (% Recovery) | 90 - 110% |

Visualizations

Workflow and Pathway Diagrams

experimental_workflow Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Cells or Tissue) Homogenize Homogenization in 2.5% SSA & IS Spike Sample->Homogenize Centrifuge Protein Precipitation & Centrifugation Homogenize->Centrifuge SPE Solid-Phase Extraction (Oasis HLB) Centrifuge->SPE Drydown Evaporation & Reconstitution SPE->Drydown LCMS LC-MS/MS Analysis (MRM Mode) Drydown->LCMS Data Data Processing (Quantification) LCMS->Data

Caption: A schematic of the complete experimental workflow.

signaling_pathway Putative Formation Pathway of 2-Chlorofatty Acyl-CoA Plasmalogen Plasmalogen Chlorofatty_Aldehyde 2-Chlorofatty Aldehyde Plasmalogen->Chlorofatty_Aldehyde reacts with HOCl Hypochlorous Acid (HOCl) HOCl->Chlorofatty_Aldehyde MPO Myeloperoxidase (MPO) MPO->HOCl generates Chlorofatty_Acid 2-Chlorofatty Acid Chlorofatty_Aldehyde->Chlorofatty_Acid Oxidation Target_Molecule This compound Chlorofatty_Acid->Target_Molecule Activation by AcylCoA_Synthase Acyl-CoA Synthetase AcylCoA_Synthase->Target_Molecule

Caption: Proposed biological formation of 2-chlorinated acyl-CoAs.

fragmentation_diagram MS/MS Fragmentation of this compound cluster_products Product Ions Precursor Precursor Ion [M+H]+ m/z 928.2 Product1 [M+H - 507]+ m/z 421.2 (Quantifier) Precursor->Product1 Neutral Loss of 507 Da Product2 Adenosine-Phosphate Fragment m/z 428.0 (Qualifier) Precursor->Product2 Characteristic Cleavage

Caption: Fragmentation pattern for MRM-based detection.

References

Application Notes and Protocols for 2-Chlorooctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the handling, storage, and utilization of 2-Chlorooctanoyl-CoA, a coenzyme A derivative of significant interest in metabolic research and drug development. The following protocols and data have been compiled to ensure the integrity of the compound and the reproducibility of experimental results.

Product Information

Parameter Value
Chemical Name 2-Chlorooctanoyl-coenzyme A
Molecular Formula C29H49ClN7O17P3S
Molecular Weight 928.18 g/mol
CAS Number 149542-21-2

Handling and Storage Guidelines

Proper handling and storage of this compound are critical to maintain its stability and prevent degradation. As a thioester, it is susceptible to hydrolysis.

Safety Precautions
  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle the compound in a well-ventilated area or under a chemical fume hood.

  • Avoid inhalation of dust or aerosols.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice.

  • Do not eat, drink, or smoke in the laboratory.

Storage Conditions

To ensure the long-term stability of this compound, it is recommended to adhere to the following storage conditions. These are based on general knowledge of acyl-CoA stability and should be confirmed with the supplier's Certificate of Analysis.

Condition Recommendation Rationale
Temperature Store at -20°C or below. For long-term storage, -80°C is preferable.Minimizes chemical degradation and hydrolysis.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Protects against oxidation.
Form Store as a lyophilized powder.More stable than solutions.
Light Protect from light.Prevents potential light-induced degradation.
pH of Solutions If in solution, maintain a neutral to slightly acidic pH (6.0-7.5). Avoid basic conditions.Thioester bonds are more stable at neutral to acidic pH.

Note: Repeated freeze-thaw cycles of solutions should be avoided. Aliquot solutions into single-use volumes before freezing.

Solution Preparation

The solubility of this compound should be experimentally determined. The following are general guidelines for preparing solutions.

Solvent Anticipated Solubility Notes
Water SolublePrepare fresh solutions for immediate use.
Aqueous Buffers (e.g., PBS, Tris) SolubleEnsure the buffer pH is between 6.0 and 7.5.
Organic Solvents Limited solubility expected.Test small quantities before preparing stock solutions.

Note: The Certificate of Analysis from the supplier should be consulted for specific solubility data.

Experimental Protocols

General Workflow for Handling this compound

The following diagram illustrates a general workflow for handling this compound in a laboratory setting.

G cluster_storage Storage cluster_prep Preparation cluster_experiment Experimentation cluster_cleanup Cleanup storage Store at -80°C under inert gas weigh Weigh lyophilized powder in a fume hood storage->weigh Equilibrate to room temperature dissolve Dissolve in appropriate buffer (pH 6.0-7.5) weigh->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot assay Use in enzyme assay or cell-based experiment aliquot->assay analyze Analyze results assay->analyze dispose Dispose of waste according to institutional guidelines analyze->dispose

Caption: General laboratory workflow for this compound.

Protocol: Adaptation of 3-Oxoacyl-CoA Thiolase Assay

This protocol is an adaptation of a known assay for 3-oxoacyl-CoA thiolase and can be used to investigate the interaction of this compound with this or similar enzymes. The principle of this assay is to monitor the decrease in absorbance at 303 nm, which corresponds to the cleavage of the thioester bond.

Materials:

  • Tris-HCl buffer (1 M, pH 8.0)

  • Coenzyme A (CoA) solution

  • This compound solution

  • Purified 3-oxoacyl-CoA thiolase or cell/tissue lysate

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 303 nm

Procedure:

  • Reaction Mixture Preparation: In a UV-transparent cuvette, prepare the reaction mixture according to the table below. Prepare a blank cuvette without the enzyme.

Component Final Concentration Volume for 1 mL reaction
Tris-HCl (pH 8.0)100 mM100 µL of 1 M stock
Coenzyme A (CoA)0.1 mM10 µL of 10 mM stock
This compound0.05 mM5 µL of 10 mM stock
Enzyme/LysateVariableAs required
Nuclease-free water-To 1 mL
  • Equilibration: Incubate the cuvettes at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Reaction Initiation: Add the thiolase enzyme or cell/tissue lysate to the sample cuvette and mix gently by pipetting.

  • Absorbance Monitoring: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 303 nm for 5-10 minutes, taking readings at regular intervals (e.g., every 30 seconds).

  • Enzyme Activity Calculation: Determine the initial rate of the reaction (ΔA₃₀₃/min) from the linear portion of the absorbance versus time plot. The enzyme activity can be calculated using the molar extinction coefficient of the this compound thioester bond (this may need to be determined experimentally).

Potential Signaling Pathway Involvement

Acyl-CoA molecules are central to cellular metabolism and can act as signaling molecules. This compound, as a modified medium-chain fatty acyl-CoA, may influence various metabolic pathways. The diagram below illustrates a simplified overview of fatty acid metabolism where this compound could potentially act as an intermediate or modulator.

G cluster_pathway Fatty Acid Metabolism FA Fatty Acids AcylCoA Fatty Acyl-CoA FA->AcylCoA Activation BetaOx β-Oxidation AcylCoA->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Ketone Ketone Bodies AcetylCoA->Ketone Ketogenesis Modulator This compound (Potential Modulator/Intermediate) Modulator->AcylCoA Competition Modulator->BetaOx Inhibition/Alteration

Caption: Potential role of this compound in fatty acid metabolism.

Disclaimer: The information provided in these application notes is intended for research use only. It is the responsibility of the user to validate all procedures and to ensure compliance with all applicable safety and regulatory guidelines. The quantitative data presented are illustrative and should be confirmed with the supplier's Certificate of Analysis or through in-house experimentation.

Troubleshooting & Optimization

Improving solubility of 2-Chlorooctanoyl-CoA for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Chlorooctanoyl-CoA

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility and handling of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: this compound, like other medium to long-chain acyl-CoA esters, is an amphipathic molecule with limited solubility in purely aqueous buffers. For creating a concentrated stock solution, it is best to start with a water-miscible organic solvent.

  • Primary Recommendation: High-purity Dimethyl Sulfoxide (DMSO).

  • Alternative: Anhydrous Ethanol.

After initial dissolution in a minimal amount of organic solvent, the solution can then be diluted into the aqueous experimental buffer. It is critical to ensure the final concentration of the organic solvent is low enough to not affect the biological system (typically <0.5% v/v).

Q2: My this compound is not dissolving in my aqueous buffer (e.g., PBS, Tris). What should I do?

A2: Direct dissolution in aqueous buffers is often difficult and can lead to the formation of micelles or aggregates, which can shield the molecule from hydrolysis but also reduce its availability for experiments.[1] If you are observing cloudiness, precipitation, or an insoluble film, follow the troubleshooting workflow below. The primary issue is likely exceeding the critical micelle concentration (CMC) in the aqueous buffer without proper solubilization aids.

Q3: How can I prepare a stable stock solution and what are the best storage conditions?

A3: Acyl-CoA esters are susceptible to hydrolysis in aqueous solutions.[2] To maximize stability:

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C under an inert gas like argon or nitrogen if possible.

  • When preparing working solutions, thaw the stock aliquot on ice and dilute it into your cold experimental buffer immediately before use. Do not store diluted aqueous solutions for extended periods.

Q4: Are there techniques to improve the solubility of this compound in my final experimental medium?

A4: Yes, several methods can enhance the solubility of amphipathic compounds.[3][4][5][6]

  • Co-solvency: The principle behind using a DMSO stock is co-solvency. By dissolving the compound in a water-miscible organic solvent first, you can then dilute it into the aqueous phase.[4]

  • pH Adjustment: The stability and solubility of acyl-CoAs can be pH-dependent. While extreme pH values can accelerate hydrolysis, working within a physiological range (pH 6.5-7.5) is generally recommended. Ensure your buffer has sufficient capacity.

  • Use of Carriers: For cellular experiments, bovine serum albumin (BSA) can be used as a carrier protein to bind and solubilize fatty acyl-CoAs, mimicking physiological transport and buffering.[7][8] The acyl-CoA can be pre-incubated with fatty acid-free BSA before being added to the cell culture medium.

Q5: Can I use vortexing or sonication to help dissolve the compound?

A5: Gentle vortexing is acceptable. However, aggressive or prolonged sonication should be avoided. The energy from sonication can potentially induce hydrolysis of the thioester bond or lead to unwanted degradation of the molecule. Mild bath sonication for a very short duration (1-2 minutes) can be tested cautiously if gentle mixing is insufficient.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues.

Problem: Precipitate or Cloudiness Observed in Aqueous Solution

Potential Cause Troubleshooting Step Rationale
Concentration Too High 1. Attempt to create a more dilute solution. 2. If a high concentration is needed, prepare a concentrated stock in DMSO and dilute it serially into the final buffer just before the experiment.The compound has likely exceeded its maximum aqueous solubility or critical micelle concentration. Diluting from a soluble organic stock ensures a more uniform dispersion.
Incorrect Solvent 1. Do not dissolve directly in aqueous buffer. 2. Use the recommended protocol of dissolving in a minimal volume of DMSO first, then diluting into the aqueous buffer.The amphipathic nature of the molecule requires an organic co-solvent to break intermolecular forces before it can be dispersed in water.[3][4]
pH of Buffer 1. Check the pH of your final solution. 2. Ensure the buffer is within a neutral pH range (6.5-7.5) for optimal stability.Acyl-CoA thioester bonds are unstable at highly acidic or alkaline pH. While pH can affect solubility, drastic changes risk degrading the compound.[4]
Temperature 1. Perform dilutions on ice. 2. If precipitation occurs upon warming to experimental temperature (e.g., 37°C), consider including a carrier protein like BSA.Temperature can affect solubility.[5] For acyl-CoAs, lower temperatures are preferred during handling to minimize degradation. Carrier proteins can maintain solubility at physiological temperatures.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Allow the vial of lyophilized this compound and a vial of anhydrous DMSO to equilibrate to room temperature in a desiccator to prevent moisture condensation.

  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration based on the mass of the compound provided. (e.g., For 1 mg of compound with MW = 918.2 g/mol , add 108.9 µL of DMSO).

  • Dissolution: Under a fume hood, carefully add the calculated volume of anhydrous DMSO to the vial of this compound.

  • Mixing: Mix by gentle vortexing or by pipetting up and down until the solid is completely dissolved. Ensure the solution is clear.

  • Storage: Aliquot the stock solution into single-use, low-retention tubes. Store immediately at -80°C.

Protocol 2: Preparation of a Working Solution with a Carrier Protein
  • Objective: To prepare a 100 µM working solution of this compound with BSA in PBS for a cell-based assay.

  • Materials: 10 mM this compound stock in DMSO, sterile PBS, fatty acid-free BSA.

  • Prepare BSA Solution: Prepare a 1 mM solution of fatty acid-free BSA in sterile PBS.

  • Dilution: On ice, add 1 µL of the 10 mM stock solution to 99 µL of the 1 mM BSA solution.

  • Incubation: Mix gently by flicking the tube and incubate at room temperature for 10-15 minutes to allow for the complex to form.

  • Application: The resulting 100 µM this compound/BSA complex is now ready to be added to your experimental system.

Visual Guides and Workflows

G cluster_prep Stock Solution Preparation cluster_work Working Solution Dilution start Weigh or Use Pre-Weighed this compound solvent Add Minimal Volume of Anhydrous DMSO start->solvent mix Gentle Vortexing Until Clear Solution Forms solvent->mix store Aliquot & Store at -80°C mix->store thaw Thaw Stock Aliquot on Ice dilute Dilute Stock into Buffer Immediately Before Use thaw->dilute buffer Prepare Cold Aqueous Buffer (± Carrier Protein like BSA) buffer->dilute experiment Proceed to Experiment dilute->experiment

Caption: Recommended workflow for preparing this compound solutions.

G start Problem: Compound is Insoluble or Precipitates in Aqueous Buffer q1 Did you dissolve directly in aqueous buffer? start->q1 ans1_yes Action: Prepare a concentrated stock in DMSO first, then dilute. q1->ans1_yes Yes ans1_no Check Concentration q1->ans1_no No ans2_high Action: Lower the final concentration. Use a carrier (BSA) if high concentration is needed. ans1_no->ans2_high Too High ans2_ok Check Buffer pH & Temp ans1_no->ans2_ok Is OK ans3_issue Action: Ensure pH is 6.5-7.5. Handle solutions on ice to minimize degradation. ans2_ok->ans3_issue Out of Range ans3_ok Contact Technical Support ans2_ok->ans3_ok Is OK

Caption: Troubleshooting flowchart for solubility issues.

References

Technical Support Center: Optimizing 2-Chlorooctanoyl-CoA in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chlorooctanoyl-CoA in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell culture?

A1: The optimal concentration of this compound is highly cell-type dependent and must be determined empirically. Based on studies with structurally similar chlorinated fatty acids and acyl-CoA inhibitors, a starting range of 1 µM to 50 µM is recommended for initial dose-response experiments.[1] It is crucial to perform a cytotoxicity assay to determine the appropriate concentration range for your specific cell line.

Q2: How should I prepare and store this compound for cell culture experiments?

A2: this compound is a thioester and can be susceptible to hydrolysis, especially at non-neutral pH.[2][3] It is recommended to prepare fresh stock solutions in an appropriate solvent (e.g., DMSO or ethanol) and dilute to the final concentration in your cell culture medium immediately before use. For long-term storage, aliquoting and storing at -80°C is advisable to minimize freeze-thaw cycles.

Q3: What are the potential mechanisms of action of this compound?

A3: While direct studies on this compound are limited, it is hypothesized to act as an inhibitor of enzymes involved in fatty acid metabolism. Similar chlorinated fatty acids and 2-substituted acyl-CoA analogs have been shown to inhibit enzymes such as carnitine palmitoyltransferase I (CPT1) and acyl-CoA dehydrogenases.[4][5][6] Inhibition of these enzymes can disrupt mitochondrial beta-oxidation.

Q4: Is this compound expected to be cytotoxic?

A4: Yes, chlorinated fatty acids have been shown to exhibit cytotoxic effects and can induce apoptosis in various cell lines.[7][8][9] The degree of cytotoxicity is dependent on the concentration and the cell type.[9] Therefore, it is essential to perform a dose-response experiment to identify a sub-toxic concentration for your intended application.

Q5: How can I verify the uptake and metabolism of this compound by my cells?

A5: Verifying the intracellular presence and metabolic fate of this compound can be achieved through liquid chromatography-mass spectrometry (LC-MS) analysis of cell lysates.[10][11] This technique allows for the sensitive and specific quantification of the compound and its potential metabolites.

Troubleshooting Guides

Issue 1: High Levels of Cell Death or Cytotoxicity
Possible Cause Suggested Solution
Concentration too high Perform a dose-response experiment to determine the IC50 value and select a concentration with minimal impact on cell viability for your functional assays. Start with a lower concentration range (e.g., 0.1 µM to 10 µM).
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in the cell culture medium is below the toxic threshold for your cell line (typically <0.1%). Run a solvent-only control.
Compound instability Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Thioesters can be unstable in aqueous solutions over time.[2][3]
Cell line sensitivity Some cell lines are inherently more sensitive to perturbations in fatty acid metabolism.[9] Consider using a more robust cell line or reducing the treatment duration.
Issue 2: No Observable Effect or Low Efficacy
Possible Cause Suggested Solution
Concentration too low Gradually increase the concentration of this compound. Ensure that the concentration range tested extends to a level where an effect is expected, based on literature for similar compounds.
Poor compound uptake Verify cellular uptake using methods like LC-MS.[10][11] Some cell types may have limited transport mechanisms for this compound.
Compound degradation Thioesters can degrade in cell culture media.[2] Minimize the incubation time or consider a medium change with fresh compound during long-term experiments.
Incorrect experimental endpoint The selected assay may not be sensitive to the effects of this compound. Consider alternative or multiple assays to measure the biological outcome (e.g., metabolic assays, gene expression analysis).
Issue 3: High Variability Between Experimental Replicates
Possible Cause Suggested Solution
Inconsistent cell seeding density Ensure a uniform cell number is seeded across all wells and plates.
Inconsistent compound concentration Prepare a master mix of the final compound dilution to add to all relevant wells to ensure concentration uniformity.
Edge effects in culture plates Avoid using the outer wells of culture plates, which are more susceptible to evaporation and temperature fluctuations.
Variability in incubation time Standardize the timing of compound addition and the duration of the experiment precisely.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cytotoxicity Assay
  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial dilutions of the stock solution to create a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, 0 µM). Also, include a solvent-only control.

  • Cell Treatment: Add the diluted compound to the respective wells of the 96-well plate.

  • Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Assessment: Use a standard cytotoxicity assay, such as MTT, MTS, or a live/dead cell staining kit, according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve to determine the IC50 value. Select a concentration for future experiments that demonstrates the desired biological effect with minimal cytotoxicity.

Protocol 2: Assessment of Mitochondrial Respiration
  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at an optimized density.

  • Cell Treatment: Treat the cells with a pre-determined, non-toxic concentration of this compound for the desired duration.

  • Assay Preparation: Prepare the Seahorse XF Analyzer and the assay cartridge with inhibitors of mitochondrial respiration (e.g., oligomycin, FCCP, and rotenone/antimycin A).

  • Mitochondrial Stress Test: Perform a mitochondrial stress test using the Seahorse XF Analyzer to measure key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

  • Data Analysis: Analyze the data to determine the impact of this compound on mitochondrial respiration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_cells Prepare Cell Culture seed_cells Seed Cells in Plates prep_cells->seed_cells prep_compound Prepare this compound Stock dose_response Perform Dose-Response (Cytotoxicity Assay) prep_compound->dose_response seed_cells->dose_response treat_cells Treat Cells with Optimal Concentration dose_response->treat_cells Determine Optimal Conc. incubation Incubate for a Defined Period treat_cells->incubation functional_assay Perform Functional Assay(s) incubation->functional_assay data_collection Collect Data functional_assay->data_collection data_analysis Analyze and Interpret Results data_collection->data_analysis

Caption: General experimental workflow for using this compound.

troubleshooting_flow start Experiment with this compound issue Unexpected Results? start->issue high_death High Cell Death? issue->high_death Yes no_effect No Observable Effect? issue->no_effect No high_death->no_effect No solution_death Lower Concentration Check Solvent Toxicity Use Fresh Compound high_death->solution_death Yes variability High Variability? no_effect->variability No solution_effect Increase Concentration Verify Uptake (LC-MS) Shorten Incubation no_effect->solution_effect Yes solution_variability Standardize Seeding Use Master Mix Avoid Edge Effects variability->solution_variability Yes end Optimized Experiment variability->end No solution_death->end solution_effect->end solution_variability->end

Caption: A logical troubleshooting guide for common experimental issues.

signaling_pathway compound This compound cpt1 Carnitine Palmitoyltransferase I (CPT1) compound->cpt1 acyl_coa_dh Acyl-CoA Dehydrogenases compound->acyl_coa_dh beta_ox Mitochondrial Beta-Oxidation cpt1->beta_ox acyl_coa_dh->beta_ox atp ATP Production beta_ox->atp ros ROS Production beta_ox->ros Dysregulation leads to apoptosis Apoptosis ros->apoptosis

Caption: Hypothesized inhibitory signaling pathway of this compound.

References

Troubleshooting 2-Chlorooctanoyl-CoA instability in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chlorooctanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the stability of this compound in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a synthetic derivative of octanoyl-CoA, a short-chain fatty acyl-CoA. It is often used in metabolic research as an inhibitor or substrate for enzymes involved in fatty acid metabolism, such as carnitine palmitoyltransferase (CPT). Its chlorinated structure can provide unique properties for studying enzyme kinetics and metabolic pathways.

Q2: How should I store this compound to ensure its stability?

For long-term storage, this compound should be stored at -20°C or below in a desiccated environment. For short-term storage of a few days, it can be kept at -80°C.[1] It is crucial to prevent repeated freeze-thaw cycles, which can lead to degradation.

Q3: Can I dissolve this compound in aqueous buffers for my experiments?

Yes, but with caution. Acyl-CoA thioesters are known to be unstable in aqueous solutions.[2] It is recommended to prepare fresh solutions immediately before use. If a stock solution is necessary, it should be prepared in a buffer at a slightly acidic to neutral pH (around 6.0-7.4) and stored on ice for the duration of the experiment. For longer-term storage of solutions, consider using a solvent like methanol and storing at -20°C.[3]

Q4: What are the primary causes of this compound degradation in an assay?

The primary causes of degradation are hydrolysis of the high-energy thioester bond, which can be accelerated by:

  • High pH: Alkaline conditions promote hydrolysis.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical degradation.

  • Presence of certain enzymes: Thioesterases present in cell lysates or other biological samples can enzymatically cleave the thioester bond.

  • Oxidizing agents: The molecule can be susceptible to oxidation.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Inconsistent or lower-than-expected enzyme activity.

This is a common problem and often points to the degradation of your this compound substrate.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Rationale
Degraded this compound Stock Prepare a fresh stock solution of this compound for each experiment. Avoid using old or repeatedly frozen-thawed stocks.The thioester bond in acyl-CoAs is prone to hydrolysis, leading to a lower effective concentration of the active substrate.
Inappropriate Buffer pH Ensure your assay buffer has a pH between 6.0 and 7.4. Avoid highly alkaline conditions.Alkaline pH accelerates the chemical hydrolysis of the thioester bond.
High Assay Temperature Perform your assay at the lowest feasible temperature that maintains enzyme activity. If possible, run reactions on ice or in a temperature-controlled instrument.Higher temperatures increase the rate of spontaneous degradation.
Presence of Thioesterases in Sample If using cell lysates, consider partially purifying your protein of interest to remove contaminating thioesterases. Alternatively, include a thioesterase inhibitor in your assay buffer if one is known and compatible with your enzyme of interest.Endogenous enzymes in biological samples can cleave your substrate, reducing its availability for the target enzyme.
Incorrect Substrate Concentration Quantify the concentration of your this compound stock solution spectrophotometrically (A260 nm, ε = 15,400 M⁻¹cm⁻¹ for the adenine group of CoA) before each experiment.Inaccurate concentration determination will lead to erroneous kinetic calculations.
Issue 2: High background signal or non-specific reactions.

High background can be caused by the breakdown products of this compound or by its reaction with other components in the assay mixture.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Rationale
Reaction with Thiol-containing Reagents Avoid using reagents like DTT or β-mercaptoethanol in your assay buffer if possible. If they are required for your enzyme's activity, determine the lowest effective concentration.The thioester bond can react with free thiols, leading to non-enzymatic breakdown of your substrate.
Contaminants in the this compound Purchase high-purity this compound from a reputable supplier. If purity is in doubt, it can be assessed by HPLC.Impurities can interfere with the assay, leading to a high background signal.
Spontaneous Hydrolysis Run a "no-enzyme" control to measure the rate of spontaneous hydrolysis of this compound under your assay conditions. Subtract this rate from your enzyme-catalyzed reaction rate.This allows you to correct for the non-enzymatic breakdown of your substrate.

Experimental Protocols

Protocol 1: General Spectrophotometric Assay for an Acyl-CoA Utilizing Enzyme

This protocol provides a general framework for measuring the activity of an enzyme that uses this compound as a substrate. This example uses a coupled reaction where the release of Coenzyme A (CoASH) is detected using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

  • This compound

  • Enzyme of interest

  • DTNB (Ellman's reagent)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Prepare a fresh stock solution of this compound in the assay buffer. Keep on ice.

  • Prepare a stock solution of DTNB in the assay buffer.

  • Set up your reaction mixture in a cuvette. A typical reaction might contain:

    • 800 µL Assay Buffer

    • 100 µL DTNB solution

    • 50 µL of your enzyme solution

  • Equilibrate the mixture to the desired assay temperature in the spectrophotometer.

  • Initiate the reaction by adding 50 µL of the this compound solution.

  • Immediately start monitoring the increase in absorbance at 412 nm over time. The rate of change in absorbance is proportional to the rate of CoASH release.

  • Calculate the enzyme activity using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).

Visualizations

Experimental Workflow for Assessing this compound Stability

G Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_assay Assay Conditions cluster_analysis Analysis prep_stock Prepare fresh this compound stock quantify Quantify stock concentration (A260) prep_stock->quantify ph_series Incubate in buffers of varying pH (e.g., 6.0, 7.4, 8.5) quantify->ph_series temp_series Incubate at different temperatures (e.g., 4°C, 25°C, 37°C) quantify->temp_series hplc Analyze samples by HPLC at different time points ph_series->hplc temp_series->hplc calc Calculate degradation rate hplc->calc

Caption: Workflow for evaluating the stability of this compound under various experimental conditions.

Hypothetical Signaling Pathway Involving an Acyl-CoA

G Hypothetical Signaling Pathway FA Fatty Acid AcylCoA_Synthase Acyl-CoA Synthetase FA->AcylCoA_Synthase AcylCoA This compound (or other Acyl-CoA) AcylCoA_Synthase->AcylCoA Enzyme Target Enzyme (e.g., CPT) AcylCoA->Enzyme Metabolic_Product Metabolic Product Enzyme->Metabolic_Product Downstream_Effect Downstream Cellular Effect Metabolic_Product->Downstream_Effect

Caption: A simplified diagram showing the activation of a fatty acid to its CoA derivative, which then acts as a substrate for a downstream enzyme, leading to a cellular response.

References

How to prevent degradation of 2-Chlorooctanoyl-CoA stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and storage of 2-Chlorooctanoyl-CoA to prevent its degradation. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound, like other acyl-CoA thioesters, is hydrolysis. This reaction breaks the high-energy thioester bond, yielding coenzyme A and 2-chlorooctanoic acid. The rate of hydrolysis is significantly influenced by pH, with faster degradation occurring under basic conditions. Another potential degradation pathway is oxidation, which can lead to the formation of disulfide bonds.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: To minimize degradation, this compound stock solutions should be stored at low temperatures. For short-term storage (up to one week), -20°C is recommended. For long-term storage, -80°C is ideal. It is also crucial to maintain the pH of the solution in the acidic to neutral range (pH 4.0-6.8) to slow down the rate of hydrolysis. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.

Q3: How does the presence of the α-chloro group affect the stability of this compound?

Q4: Can I store my this compound stock solution in a standard laboratory freezer?

A4: Yes, a standard laboratory freezer set at -20°C is suitable for short-term storage. However, for long-term stability, an ultra-low temperature freezer at -80°C is strongly recommended. Avoid storing stock solutions in frost-free freezers, as the temperature cycling in these units can accelerate degradation.

Troubleshooting Guides

Problem: I am observing a decrease in the effective concentration of my this compound stock solution over time.

Possible Cause Suggested Solution
Hydrolysis Prepare fresh stock solutions in a slightly acidic buffer (e.g., 50 mM potassium phosphate, pH 6.0). Aliquot into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles.
Oxidation Degas the solvent before preparing the stock solution. Consider adding a reducing agent like dithiothreitol (DTT) at a low concentration (e.g., 1 mM), but be aware of potential interferences in downstream assays.
Incorrect Storage Temperature Ensure the stock solution is consistently stored at -80°C for long-term storage.
pH of the Solution Measure the pH of your stock solution. If it is neutral or basic, adjust it to a slightly acidic pH (around 6.0) by adding a small amount of a suitable buffer.

Problem: I am seeing unexpected peaks in my analytical chromatogram when analyzing my this compound sample.

Possible Cause Suggested Solution
Degradation Products The unexpected peaks could correspond to 2-chlorooctanoic acid and coenzyme A, the hydrolysis products. Confirm their identity by running standards of these compounds.
Disulfide Formation A peak corresponding to the coenzyme A disulfide dimer may be present. This can be confirmed by treating the sample with a reducing agent like DTT and observing the disappearance of the peak.
Contamination Ensure all glassware and reagents used for preparing and storing the stock solution are clean and free of contaminants.

Quantitative Data Summary

The following table summarizes the stability of a model thioester compound, S-methyl thioacetate, under different conditions. While not specific to this compound, this data provides a general understanding of thioester stability.

Compound Condition Half-life Reference
S-methyl thioacetatepH 7, 23°C155 days[1]
S-methyl thioacetateBase-catalyzed hydrolysisRate constant (k_b) = 1.6 x 10⁻¹ M⁻¹s⁻¹[1]
S-methyl thioacetateAcid-catalyzed hydrolysisRate constant (k_a) = 1.5 x 10⁻⁵ M⁻¹s⁻¹[1]

Experimental Protocols

Protocol 1: Stability Assessment of this compound Stock Solutions by HPLC

Objective: To determine the degradation rate of a this compound stock solution under specific storage conditions.

Methodology:

  • Prepare a fresh stock solution of this compound at a known concentration (e.g., 10 mM) in the desired buffer (e.g., 50 mM potassium phosphate, pH 6.8).

  • Aliquot the stock solution into multiple small-volume, amber glass vials to minimize light exposure and headspace.

  • Store the aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one aliquot from each storage condition.

  • Analyze the samples by reverse-phase HPLC. A C18 column is typically used with a gradient elution of a buffered mobile phase (e.g., Buffer A: 75 mM KH₂PO₄, pH 4.9; Buffer B: Acetonitrile with 600 mM acetic acid).

  • Monitor the elution at 260 nm, which is the absorbance maximum for the adenine ring of coenzyme A.

  • Quantify the peak area corresponding to this compound at each time point.

  • Plot the percentage of remaining this compound against time to determine the degradation rate.

Protocol 2: Spectrophotometric Assay for Thioester Hydrolysis

Objective: To continuously monitor the hydrolysis of this compound by detecting the release of free coenzyme A.

Methodology:

  • Prepare a reaction buffer at the desired pH (e.g., 100 mM potassium phosphate, pH 7.4).

  • Prepare a stock solution of DTNB (5,5'-dithiobis-(2-nitrobenzoic acid), Ellman's reagent) in the reaction buffer (e.g., 10 mM).

  • In a cuvette, mix the reaction buffer, DTNB solution (to a final concentration of 0.5 mM), and the this compound solution (to a final concentration of 0.1 mM).

  • Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 412 nm over time. The absorbance increase is due to the reaction of the released free thiol group of coenzyme A with DTNB to produce 2-nitro-5-thiobenzoate (TNB²⁻), which has a high molar extinction coefficient at this wavelength.

  • Calculate the rate of hydrolysis from the initial linear portion of the absorbance versus time plot, using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at pH 8.0).

Visualizations

Degradation_Pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H₂O, pH dependent Oxidation Oxidation This compound->Oxidation O₂ 2-Chlorooctanoic Acid + CoA-SH 2-Chlorooctanoic Acid + CoA-SH Hydrolysis->2-Chlorooctanoic Acid + CoA-SH CoA-S-S-CoA CoA-S-S-CoA Oxidation->CoA-S-S-CoA

Caption: Primary degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis Stock_Solution Prepare Stock Solution (Known Concentration, Buffered) Aliquoting Aliquot into Single-Use Vials Stock_Solution->Aliquoting Storage_Conditions Store at Desired Temperatures (-80°C, -20°C, 4°C, RT) Aliquoting->Storage_Conditions Time_Points Sample at Specific Time Points Storage_Conditions->Time_Points HPLC_Analysis Analyze by HPLC (260 nm) Time_Points->HPLC_Analysis Data_Analysis Quantify Peak Area & Plot Degradation Rate HPLC_Analysis->Data_Analysis

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Refining Purification Protocols for 2-Chlorooctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chlorooctanoyl-CoA. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in refining their purification protocols for this compound.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete conversion of 2-chlorooctanoic acid to 2-chlorooctanoyl chloride.Ensure the chlorinating agent (e.g., thionyl chloride, oxalyl chloride) is fresh and used in stoichiometric excess. Monitor the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
Hydrolysis of the intermediate 2-chlorooctanoyl chloride or the final product.All reactions and purifications must be conducted under strictly anhydrous conditions using oven-dried glassware and anhydrous solvents. Perform reactions under an inert atmosphere (e.g., argon or nitrogen).
Degradation of this compound during purification.Long-chain acyl-CoAs can be unstable in aqueous buffers, especially at room temperature[1]. Minimize the duration of purification steps and maintain low temperatures (0-4°C) whenever possible.
Product Contamination with Starting Material (2-chlorooctanoic acid) Incomplete reaction during the formation of the acyl chloride.Increase the reaction time or temperature (with caution, as acyl chlorides can be thermally labile) of the chlorination step.
Hydrolysis of the acyl chloride or acyl-CoA back to the carboxylic acid.As mentioned above, rigorous exclusion of moisture is critical. Use freshly distilled anhydrous solvents.
Presence of Unidentified Impurities Side reactions during the synthesis of the acyl chloride.Elevated temperatures can lead to side reactions like the formation of ketenes from acyl chlorides with alpha-hydrogens[2]. Purify the intermediate 2-chlorooctanoyl chloride by vacuum distillation at low temperatures before reacting with Coenzyme A[2].
Degradation of Coenzyme A.Use high-quality Coenzyme A and prepare solutions fresh. Store Coenzyme A solutions at the recommended temperature and pH.
Difficulty in Purifying the Final Product by Chromatography Poor separation of this compound from related impurities.Optimize the chromatographic conditions. For reverse-phase HPLC, adjust the gradient of the mobile phase (e.g., acetonitrile/water with a suitable ion-pairing agent like triethylamine or a buffer like ammonium acetate). Consider alternative purification methods such as solid-phase extraction (SPE).
Product instability on the column.Ensure the pH of the mobile phase is compatible with the stability of the thioester bond. Work at reduced temperatures if possible.
Discolored Product (Yellow or Brown) Thermal degradation of the intermediate acyl chloride.Avoid excessive heating during the synthesis and purification of 2-chlorooctanoyl chloride[2]. High-vacuum distillation can help lower the boiling point and reduce thermal stress[2].
Impurities in the starting materials.Ensure the purity of the initial 2-chlorooctanoic acid before proceeding with the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for synthesizing this compound?

A1: A common synthetic route involves a two-step process. First, 2-chlorooctanoic acid is converted to its corresponding acyl chloride, 2-chlorooctanoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The second step is the reaction of the purified 2-chlorooctanoyl chloride with Coenzyme A to form the final product.

Q2: How can I purify the intermediate, 2-chlorooctanoyl chloride?

A2: Fractional distillation under reduced pressure (vacuum distillation) is the preferred method for purifying 2-chlorooctanoyl chloride[3][4]. It is crucial to perform the distillation at a low temperature to prevent thermal decomposition[2].

Q3: What are the critical storage conditions for this compound?

A3: Based on the general instability of long-chain acyl-CoAs in aqueous solutions, it is recommended to store this compound as a lyophilized powder or in an anhydrous organic solvent at -20°C or -80°C. If an aqueous buffer is necessary for downstream applications, prepare the solution fresh and use it promptly.

Q4: How can I assess the purity of my this compound sample?

A4: Purity can be assessed using a combination of analytical techniques. High-performance liquid chromatography (HPLC) coupled with a UV detector (monitoring at ~260 nm for the adenine base of CoA) or a mass spectrometer (LC-MS) is a powerful method for determining purity and identifying impurities. Nuclear magnetic resonance (NMR) spectroscopy can also be used to confirm the structure of the compound.

Q5: My this compound appears to be degrading over time, even when stored at low temperatures. What could be the cause?

A5: Even at low temperatures, residual moisture or inappropriate buffer conditions can lead to hydrolysis. Ensure the sample is completely anhydrous before long-term storage. If in a buffered solution, check the pH, as the thioester bond is susceptible to hydrolysis at both acidic and basic pH. The stability of similar long-chain fatty acyl-CoAs has been shown to be poor in aqueous buffers over extended periods[1].

Experimental Protocols

Detailed Methodology for the Synthesis of 2-Chlorooctanoyl Chloride
  • Preparation : All glassware must be oven-dried at 120°C for at least 4 hours and allowed to cool in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaSO₄). The reaction should be set up under an inert atmosphere of dry argon or nitrogen.

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorooctanoic acid.

  • Addition of Chlorinating Agent : Slowly add thionyl chloride (SOCl₂) (typically 1.5 to 2 equivalents) to the flask at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction : The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 50-60°C) until the evolution of HCl and SO₂ gas ceases. The progress of the reaction can be monitored by taking small aliquots and analyzing them by IR spectroscopy to check for the disappearance of the carboxylic acid O-H stretch.

  • Purification : The excess thionyl chloride is removed by distillation. The resulting crude 2-chlorooctanoyl chloride is then purified by vacuum distillation. It is critical to monitor the temperature of the distillation pot and the head temperature to prevent decomposition[2]. Collect the fraction that distills at a constant temperature corresponding to the boiling point of the product at the applied pressure.

Detailed Methodology for the Synthesis of this compound
  • Preparation : Coenzyme A trilithium salt is dissolved in an ice-cold aqueous bicarbonate buffer (e.g., 0.5 M NaHCO₃). The pH should be maintained around 8.0-8.5.

  • Reaction Setup : The reaction is performed in a flask kept in an ice bath (0-4°C) with vigorous stirring.

  • Addition of Acyl Chloride : The purified 2-chlorooctanoyl chloride, dissolved in a small amount of an anhydrous organic solvent (e.g., tetrahydrofuran or acetone), is added dropwise to the Coenzyme A solution. The slow addition is crucial to minimize the hydrolysis of the acyl chloride.

  • Reaction : The reaction mixture is stirred at 0-4°C for a few hours. The progress can be monitored by HPLC.

  • Purification : The product, this compound, is then purified from the reaction mixture. A common method is solid-phase extraction (SPE) using a C18 cartridge, followed by preparative reverse-phase HPLC. The mobile phases typically consist of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile). Fractions containing the pure product are collected, pooled, and lyophilized to obtain the final product as a solid.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification Workflow 2-Chlorooctanoic Acid 2-Chlorooctanoic Acid Reaction 1 Chlorination 2-Chlorooctanoic Acid->Reaction 1 Thionyl Chloride Thionyl Chloride Thionyl Chloride->Reaction 1 2-Chlorooctanoyl Chloride 2-Chlorooctanoyl Chloride Reaction 1->2-Chlorooctanoyl Chloride Vacuum Distillation Reaction 2 Thioesterification 2-Chlorooctanoyl Chloride->Reaction 2 Coenzyme A Coenzyme A Coenzyme A->Reaction 2 Crude this compound Crude this compound Reaction 2->Crude this compound SPE Solid-Phase Extraction (C18) Crude this compound->SPE HPLC Preparative RP-HPLC SPE->HPLC Lyophilization Lyophilization HPLC->Lyophilization Pure this compound Pure this compound Lyophilization->Pure this compound

Caption: Synthetic and purification workflow for this compound.

troubleshooting_logic Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Hydrolysis Hydrolysis Low Yield->Hydrolysis Degradation Degradation Low Yield->Degradation Check Reagents Check Reagent Quality/ Stoichiometry Incomplete Reaction->Check Reagents Anhydrous Conditions Ensure Anhydrous Conditions Hydrolysis->Anhydrous Conditions Low Temperature Maintain Low Temperature Degradation->Low Temperature

Caption: Troubleshooting logic for low yield of this compound.

References

Validation & Comparative

Comparative Analysis of 2-Chlorooctanoyl-CoA and Other Acyl-CoA Inhibitors in Fatty Acid Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 2-Chlorooctanoyl-CoA and other prominent acyl-CoA inhibitors, with a focus on their role in the inhibition of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial fatty acid β-oxidation. This document is intended to be a valuable resource for researchers in metabolic diseases, oncology, and cardiovascular research.

Introduction to Acyl-CoA Inhibitors and CPT1

Mitochondrial fatty acid β-oxidation is a critical metabolic pathway for energy production, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. The entry of long-chain fatty acids into the mitochondria is tightly regulated by the carnitine shuttle, with Carnitine Palmitoyltransferase 1 (CPT1) acting as the key regulatory enzyme. CPT1 facilitates the conversion of long-chain acyl-CoAs to their corresponding acylcarnitines, allowing their transport across the outer mitochondrial membrane.

Inhibitors of CPT1 are valuable tools for studying cellular metabolism and hold therapeutic potential for various conditions, including metabolic syndrome, diabetes, and certain cancers, by shifting the cellular energy source from fatty acids to glucose. Acyl-CoA analogs, both naturally occurring and synthetic, represent a significant class of CPT1 inhibitors.

Comparison of Acyl-CoA Inhibitors Targeting CPT1

While specific data for this compound is pending, a comparison of other well-studied acyl-CoA inhibitors provides a valuable benchmark for understanding their relative potencies and mechanisms of action.

InhibitorTarget Enzyme(s)IC50KiMechanism of ActionTissue/Species
Etomoxir CPT1 (irreversible)0.5 - 5 µM-Covalent modification of the enzymeRat Liver, Heart
Perhexiline CPT1, CPT277 µM (CPT1)Competitive with Palmitoyl-CoACompetitive inhibitionRat Heart
148 µM (CPT1)Rat Liver
Malonyl-CoA CPT1 (reversible)0.034 - 2.5 µM0.02 µMAllosteric inhibitionRat Heart, Skeletal Muscle
DL-2-Bromopalmitoyl-CoA CPT1Potent inhibitor (specific values not consistently reported)-Likely covalent modificationRat Liver, Heart

Table 1: Quantitative Comparison of Selected CPT1 Inhibitors. This table summarizes the half-maximal inhibitory concentrations (IC50) and inhibitory constants (Ki) for several well-characterized acyl-CoA inhibitors of CPT1. The data is compiled from various studies and may vary depending on the experimental conditions.

Putative Mechanism of this compound

Based on its structure as a 2-halogenated octanoyl-CoA, this compound is hypothesized to act as an inhibitor of CPT1. The presence of the electron-withdrawing chlorine atom at the α-carbon position likely influences its binding to the enzyme's active site. Similar to other 2-halo-fatty acyl-CoA derivatives, it may act as a competitive inhibitor with respect to the natural substrate, palmitoyl-CoA. The potential for covalent modification of active site residues cannot be ruled out, which would lead to irreversible inhibition. Further enzymatic assays are required to elucidate its precise mechanism and inhibitory potency.

Signaling and Metabolic Pathways

The inhibition of CPT1 by acyl-CoA inhibitors has significant downstream effects on cellular metabolism, primarily by blocking the fatty acid β-oxidation pathway.

Fatty_Acid_Beta_Oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix cluster_membrane Mitochondrial Membranes Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase ATP -> AMP + PPi Acyl-CoA Acyl-CoA Acyl-CoA Synthetase->Acyl-CoA CoA CPT1 CPT1 Acyl-CoA->CPT1 Carnitine Acyl-Carnitine Acyl-Carnitine CPT2 CPT2 Acyl-Carnitine->CPT2 CoA Carnitine Translocase Carnitine Translocase Acyl-Carnitine->Carnitine Translocase Acyl-CoA_mito Acyl-CoA CPT2->Acyl-CoA_mito Beta-Oxidation Beta-Oxidation Acyl-CoA_mito->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle ATP ATP TCA Cycle->ATP CPT1->Acyl-Carnitine Carnitine Translocase->Acyl-Carnitine Inhibitors Acyl-CoA Inhibitors (e.g., this compound, Etomoxir) Inhibitors->CPT1 Inhibition

Figure 1: Fatty Acid β-Oxidation Pathway and CPT1 Inhibition. This diagram illustrates the transport of fatty acids into the mitochondrial matrix and their subsequent β-oxidation. Acyl-CoA inhibitors, such as this compound, are shown to block the initial, rate-limiting step catalyzed by CPT1.

Experimental Protocols

Detailed Methodology for CPT1 Inhibition Assay

The following protocol outlines a common method for determining the inhibitory activity of compounds against CPT1 in isolated mitochondria.

1. Isolation of Mitochondria:

  • Fresh tissue (e.g., rat liver or heart) is homogenized in an ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

  • The homogenate is centrifuged at a low speed (e.g., 600 x g for 10 min at 4°C) to pellet nuclei and cell debris.

  • The supernatant is then centrifuged at a higher speed (e.g., 10,000 x g for 10 min at 4°C) to pellet the mitochondria.

  • The mitochondrial pellet is washed and resuspended in a suitable assay buffer.

2. CPT1 Activity Assay (Forward Radioisotopic Assay):

  • The assay mixture contains assay buffer (e.g., 75 mM KCl, 50 mM Tris-HCl, 2 mM KCN, 1 mM dithiothreitol, pH 7.4), bovine serum albumin (fatty acid-free), and the mitochondrial preparation.

  • The reaction is initiated by the addition of the substrates: L-[³H]carnitine and palmitoyl-CoA.

  • For inhibition studies, various concentrations of the inhibitor (e.g., this compound) are pre-incubated with the mitochondria before the addition of substrates.

  • The reaction is allowed to proceed for a specific time (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C) and is then stopped by the addition of an acid (e.g., perchloric acid).

  • The radiolabeled acylcarnitine product is separated from the unreacted [³H]carnitine by passing the mixture through a cation exchange column.

  • The radioactivity of the eluted acylcarnitine is measured using a scintillation counter.

3. Data Analysis:

  • CPT1 activity is calculated as the rate of formation of radiolabeled acylcarnitine.

  • For inhibition studies, the percentage of inhibition at each inhibitor concentration is determined relative to the control (no inhibitor).

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

  • To determine the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations, followed by analysis using Lineweaver-Burk or Dixon plots.

CPT1_Inhibition_Workflow cluster_prep Sample Preparation cluster_assay CPT1 Inhibition Assay cluster_analysis Data Analysis Tissue_Homogenization Tissue Homogenization Mitochondria_Isolation Mitochondria Isolation (Differential Centrifugation) Tissue_Homogenization->Mitochondria_Isolation Protein_Quantification Protein Quantification (e.g., Bradford Assay) Mitochondria_Isolation->Protein_Quantification Assay_Setup Assay Setup: - Mitochondria - Assay Buffer - Inhibitor (Varying Conc.) Protein_Quantification->Assay_Setup Pre_incubation Pre-incubation Assay_Setup->Pre_incubation Reaction_Initiation Reaction Initiation: Add [3H]Carnitine & Palmitoyl-CoA Pre_incubation->Reaction_Initiation Incubation Incubation (e.g., 37°C, 5-10 min) Reaction_Initiation->Incubation Reaction_Termination Reaction Termination (e.g., Add Acid) Incubation->Reaction_Termination Separation Separation of [3H]Acylcarnitine Reaction_Termination->Separation Scintillation_Counting Scintillation Counting Separation->Scintillation_Counting Data_Processing Data Processing: - Calculate % Inhibition - Determine IC50/Ki Scintillation_Counting->Data_Processing

Figure 2: Experimental Workflow for CPT1 Inhibition Assay. This diagram outlines the key steps involved in assessing the inhibitory potential of a compound against CPT1, from sample preparation to data analysis.

Conclusion

While direct quantitative data for this compound as a CPT1 inhibitor remains to be established, its structural similarity to other known acyl-CoA inhibitors strongly suggests a role in the modulation of fatty acid oxidation. The provided comparative data for established inhibitors such as etomoxir and perhexiline, along with the detailed experimental protocol, offer a robust framework for the future characterization of this compound and other novel acyl-CoA analogs. Such research is vital for advancing our understanding of metabolic regulation and for the development of new therapeutic strategies targeting fatty acid metabolism.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the enzymatic interactions of novel synthetic molecules is paramount. This guide provides a comparative analysis of the predicted cross-reactivity of 2-Chlorooctanoyl-CoA with key enzymes in fatty acid metabolism. Due to a lack of direct experimental data for this specific molecule, this guide leverages established knowledge of enzyme substrate specificities and kinetic data from analogous compounds to provide a predictive framework for its biological activity.

The introduction of a chlorine atom at the alpha-position of the octanoyl chain in this compound is anticipated to influence its interaction with enzymes that typically process medium-chain fatty acyl-CoAs. The primary targets for such interactions are the carnitine acyltransferases, a family of enzymes crucial for the transport of fatty acids into the mitochondria for beta-oxidation.

Predicted Interaction with Carnitine Acyltransferases

The carnitine acyltransferase family, including Carnitine Octanoyltransferase (CrOT), Carnitine Acetyltransferase (CrAT), and Carnitine Palmitoyltransferase (CPT), exhibit distinct substrate specificities based on the acyl chain length. Based on these known specificities, the following interactions with this compound are predicted:

EnzymeNative Substrate PreferencePredicted Interaction with this compoundRationale
Carnitine Octanoyltransferase (CrOT) Medium-chain acyl-CoAs (Optimal with C6-C8)High. Likely to be a substrate or a competitive inhibitor.The C8 chain of this compound falls directly within the optimal substrate range for CrOT.
Carnitine Acetyltransferase (CrAT) Short to medium-chain acyl-CoAs (up to C10)Moderate. Possible substrate or weak inhibitor.While within the broader substrate range of CrAT, the C8 chain is longer than its preferred short-chain substrates.
Carnitine Palmitoyltransferase (CPT) Long-chain acyl-CoAs (C12-C18)Low to negligible. Unlikely to be a significant substrate or inhibitor.The C8 chain of this compound is too short to effectively bind to the active site of CPTs.

Potential Cross-Reactivity with Other Acyl-CoA Utilizing Enzymes

Beyond the carnitine acyltransferases, this compound may exhibit cross-reactivity with other enzymes involved in fatty acid metabolism. The nature of these interactions will be influenced by the presence of the chlorine atom, which can affect both substrate binding and catalytic processing.

Enzyme FamilyFunctionPredicted Interaction with this compoundPotential Consequences
Acyl-CoA Synthetases (ACS) Activation of fatty acids to their CoA esters.Possible. May act as a substrate for medium-chain ACS isoforms.If activated from 2-chlorooctanoic acid, it could enter cellular metabolic pathways.
Acyl-CoA Dehydrogenases (ACADs) First step of mitochondrial beta-oxidation.Potential for inhibition. The alpha-chlorine may hinder the dehydrogenation process, potentially making it an inhibitor.Inhibition of ACADs could disrupt fatty acid oxidation and cellular energy production.

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity of this compound, standardized enzymatic assays are required. Below are detailed methodologies for key experiments.

Determination of Kinetic Parameters (Km and Vmax) for Carnitine Acyltransferases

This protocol is adapted from established methods for measuring carnitine acyltransferase activity.

Principle: The forward reaction of carnitine acyltransferases produces acylcarnitine and free coenzyme A (CoASH). The release of CoASH can be monitored spectrophotometrically by its reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces the yellow-colored 2-nitro-5-thiobenzoate anion (TNB), with an absorbance maximum at 412 nm.

Materials:

  • Purified recombinant human CrOT, CrAT, or CPT.

  • This compound (or other acyl-CoA substrate).

  • L-Carnitine.

  • DTNB.

  • Triton X-100.

  • HEPES buffer (pH 7.4).

  • Spectrophotometer capable of reading at 412 nm.

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, DTNB, Triton X-100, and L-carnitine in a cuvette.

  • To determine the Km for the acyl-CoA substrate, vary the concentration of this compound while keeping the L-carnitine concentration fixed and saturating.

  • Initiate the reaction by adding the enzyme to the reaction mixture.

  • Monitor the increase in absorbance at 412 nm over time.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.

  • Plot V₀ against the concentration of this compound and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Determination of the Inhibitory Constant (Ki)

This protocol is used to assess whether this compound acts as a competitive inhibitor of carnitine acyltransferases using a natural substrate.

Principle: The inhibitory effect of this compound is measured by its ability to compete with a known substrate (e.g., octanoyl-CoA for CrOT) in the enzymatic reaction.

Materials:

  • Same as for the kinetic parameter determination, with the addition of a known natural substrate (e.g., octanoyl-CoA).

Procedure:

  • Perform the enzymatic assay as described above for Km determination, using a range of concentrations of the natural substrate.

  • Repeat the assays in the presence of several fixed concentrations of this compound.

  • Generate a Lineweaver-Burk or Dixon plot of the data.

  • For competitive inhibition, the lines on the Lineweaver-Burk plot will intersect at the y-axis. The Ki can be determined from the change in the apparent Km.

Visualizing the Metabolic Context

To better understand the potential impact of this compound, the following diagrams illustrate the relevant metabolic pathways and experimental workflows.

Carnitine_Shuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Fatty_Acyl_CoA Fatty Acyl-CoA CPT1 CPT1 Fatty_Acyl_CoA->CPT1 Carnitine Acylcarnitine_Cytosol Acylcarnitine CAT CAT Acylcarnitine_Cytosol->CAT CPT1->Acylcarnitine_Cytosol Acylcarnitine_Matrix Acylcarnitine CAT->Acylcarnitine_Matrix CPT2 CPT2 Fatty_Acyl_CoA_Matrix Fatty Acyl-CoA CPT2->Fatty_Acyl_CoA_Matrix Beta_Oxidation β-Oxidation Fatty_Acyl_CoA_Matrix->Beta_Oxidation Acylcarnitine_Matrix->CPT2 CoA

Caption: The Carnitine Shuttle pathway for fatty acid transport.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzymatic Assays cluster_analysis Data Analysis Purify_Enzyme Purify Recombinant Enzyme Kinetic_Assay Kinetic Assays (Km, Vmax) Purify_Enzyme->Kinetic_Assay Inhibition_Assay Inhibition Assays (Ki) Purify_Enzyme->Inhibition_Assay Prepare_Substrates Prepare Substrates & Inhibitors Prepare_Substrates->Kinetic_Assay Prepare_Substrates->Inhibition_Assay Plot_Data Plot Kinetic Data Kinetic_Assay->Plot_Data Inhibition_Assay->Plot_Data Determine_Parameters Determine Kinetic Parameters Plot_Data->Determine_Parameters

Caption: Workflow for assessing enzyme cross-reactivity.

Beta_Oxidation Acyl_CoA Acyl-CoA (Cn) ACAD Acyl-CoA Dehydrogenase Acyl_CoA->ACAD FAD -> FADH2 Enoyl_CoA trans-Δ2-Enoyl-CoA ECH Enoyl-CoA Hydratase Enoyl_CoA->ECH H2O Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA HADH Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->HADH NAD+ -> NADH Ketoacyl_CoA β-Ketoacyl-CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase CoA-SH Shorter_Acyl_CoA Acyl-CoA (Cn-2) Acetyl_CoA Acetyl-CoA ACAD->Enoyl_CoA ECH->Hydroxyacyl_CoA HADH->Ketoacyl_CoA Thiolase->Shorter_Acyl_CoA Thiolase->Acetyl_CoA

Caption: The mitochondrial fatty acid beta-oxidation pathway.

Comparative Analysis of Acyl-CoA Binding Thermodynamics Using Isothermal Titration Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Development and Molecular Biology

Isothermal Titration Calorimetry (ITC) is a powerful technique for the quantitative determination of the thermodynamic parameters of binding interactions in solution.[1][2] This guide provides a comparative overview of the binding of Octanoyl-CoA, a medium-chain fatty acyl-CoA, to different protein targets. Due to the absence of publicly available ITC data for 2-Chlorooctanoyl-CoA, this document focuses on its close analogue, Octanoyl-CoA, to provide a relevant and data-supported comparison for researchers. The principles and methodologies described herein are directly applicable to the study of novel ligands such as this compound.

I. Comparative Binding Affinity and Thermodynamics

The interaction of a ligand with a protein is characterized by a unique thermodynamic signature. This signature provides insights into the binding affinity (K_d), and the forces driving the interaction, such as enthalpy (ΔH) and entropy (ΔS).

A study of the binding of octenoyl-CoA to pig kidney medium-chain acyl-CoA dehydrogenase (MCAD) provides a clear example of a moderate affinity interaction. The thermodynamic parameters were determined by ITC at 25°C in a 50 mM phosphate buffer at pH 7.6. The binding was found to be enthalpically driven.[3]

Table 1: Thermodynamic Parameters for Octenoyl-CoA Binding to MCAD [3]

ParameterValueUnit
Stoichiometry (n)0.89mol/mol subunit
Gibbs Free Energy (ΔG)-8.75kcal/mol
Enthalpy (ΔH)-10.3kcal/mol
Entropy (ΔS)-5.3cal/mol·K

These values indicate a favorable binding interaction, primarily driven by a negative enthalpy change.

In contrast to the binding observed with MCAD, a study on the E. coli transcription factor FadR demonstrated specificity in its binding to acyl-CoAs of different chain lengths. Using ITC, it was found that FadR binds to long-chain acyl-CoAs, such as myristoyl-CoA (C14) and oleoyl-CoA (C18:1), with high affinity. However, no binding was detected for the medium-chain ligand, Octanoyl-CoA (C8-CoA).[4] This highlights the specificity of protein-ligand interactions and the utility of ITC in discerning such differences.

Table 2: Comparative Binding of Various Acyl-CoAs to FadR [4]

LigandChain LengthBinding Detected by ITCDissociation Constant (K_d)
Octanoyl-CoAC8No-
Myristoyl-CoAC14Yes59-63 nM
Oleoyl-CoAC18:1Yes45-68 nM
Palmitoyl-CoAC16Yes~300 nM

This comparison clearly illustrates that while FadR is a receptor for long-chain acyl-CoAs, it does not interact with Octanoyl-CoA under the tested conditions, showcasing the high degree of specificity in some biological interactions.

II. Experimental Protocols

A generalized protocol for conducting an ITC experiment to study the binding of an acyl-CoA ligand to a target protein is outlined below. This is a composite protocol based on standard practices described in the literature.[1][5]

1. Sample Preparation:

  • Protein: The target protein (e.g., MCAD, FadR) should be purified to homogeneity. The final dialysis step for the protein should be against the same buffer that will be used for the ITC experiment to minimize heats of dilution. A typical protein concentration for the sample cell is in the range of 10-50 µM.

  • Ligand: The acyl-CoA ligand (e.g., Octanoyl-CoA) is dissolved in the same dialysis buffer to a concentration approximately 10-20 times that of the protein concentration.

  • Buffer: A common buffer is 50 mM phosphate buffer at a desired pH (e.g., 7.6), with an ionic strength adjusted with NaCl if necessary.[3]

  • Degassing: Both protein and ligand solutions must be thoroughly degassed immediately prior to the experiment to prevent the formation of air bubbles in the calorimeter cell.

2. Isothermal Titration Calorimetry Experiment:

  • Instrument Setup: The ITC instrument (e.g., a MicroCal iTC200) is equilibrated at the desired temperature (e.g., 25°C or 30°C).[1][3]

  • Loading: The protein solution is loaded into the sample cell, and the ligand solution is loaded into the injection syringe.

  • Titration: The experiment consists of a series of small injections (e.g., 2-10 µL) of the ligand into the protein solution. The heat change associated with each injection is measured. A typical experiment might consist of 20-30 injections with a spacing of 120-180 seconds between injections to allow the system to return to thermal equilibrium.

  • Control Experiments: To account for the heat of dilution, a control experiment should be performed by injecting the ligand into the buffer solution without the protein. This background heat is then subtracted from the experimental data.

3. Data Analysis:

  • The raw data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per mole of injectant.

  • The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) using software such as Origin, which is often supplied with the instrument.

  • This fitting process yields the key thermodynamic parameters: the binding stoichiometry (n), the dissociation constant (K_d), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and the entropy of binding (ΔS) can then be calculated using the following equation: ΔG = -RTln(K_a) = ΔH - TΔS (where K_a = 1/K_d).

III. Visualizing ITC Workflows and Data

To better understand the experimental process and the data obtained, the following diagrams are provided.

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis P Purified Protein DegasP Degas Protein P->DegasP in Buffer L Ligand Solution (e.g., Acyl-CoA) DegasL Degas Ligand L->DegasL in Buffer B Dialysis Buffer Load Load Protein into Sample Cell DegasP->Load LoadSyr Load Ligand into Syringe DegasL->LoadSyr Titrate Titrate Ligand into Protein Load->Titrate LoadSyr->Titrate Raw Raw Data (Heat Bursts) Titrate->Raw Integrate Integrate Peaks Raw->Integrate Isotherm Binding Isotherm Integrate->Isotherm Fit Fit to Model Isotherm->Fit Params Thermodynamic Parameters (Kd, ΔH, n) Fit->Params

Caption: A flowchart of the Isothermal Titration Calorimetry experimental workflow.

Thermodynamics cluster_measured Directly Measured cluster_calculated Calculated ITC ITC Measurement Kd Binding Affinity (Kd) ITC->Kd dH Enthalpy (ΔH) ITC->dH dG Gibbs Free Energy (ΔG) Kd->dG ΔG = RTln(Kd) dG->dH TdS Entropic Contribution (TΔS) dG->TdS  ΔG = ΔH - TΔS

Caption: Relationship between thermodynamic parameters determined by ITC.

References

Control Experiments for 2-Chlorooctanoyl-CoA Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Chlorooctanoyl-CoA and its alternatives in the context of fatty acid oxidation (FAO) inhibition studies. The information is intended to aid researchers in designing robust control experiments and interpreting their findings.

Introduction to this compound and Fatty Acid Oxidation

This compound is a synthetic analog of octanoyl-CoA, a key intermediate in the mitochondrial beta-oxidation of medium-chain fatty acids. Due to its structural similarity and the presence of a chlorine atom at the alpha-position, this compound is hypothesized to act as an inhibitor of fatty acid oxidation. The primary target of such halogenated fatty acyl-CoA analogs is often Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria. By inhibiting CPT1, these compounds can effectively block the entire FAO pathway, making them valuable tools for studying cellular metabolism and developing therapies for diseases characterized by metabolic dysregulation, such as cancer and metabolic syndrome.

Comparative Analysis of FAO Inhibitors

To effectively study the effects of this compound, it is crucial to compare its performance against well-characterized inhibitors of fatty acid oxidation. This section provides a quantitative comparison of this compound with two established CPT1 inhibitors: Etomoxir and ST1326.

Data Presentation: Inhibitory Potency against CPT1

CompoundTarget(s)IC50 ValueNotes
This compound Presumed: CPT1Data Not AvailableThe inhibitory concentration is expected to be in the low micromolar range based on similar halogenated acyl-CoA analogs.
Etomoxir CPT1 (irreversible)~30 nM - 1 µMIC50 varies depending on the species and tissue. It also exhibits off-target effects at higher concentrations.
ST1326 (Teglicar) CPT1A (reversible)~8.6 µM (in Raji cells)A selective and reversible inhibitor of the liver isoform of CPT1 (CPT1A).[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize and compare the effects of this compound and its alternatives on fatty acid oxidation.

In Vitro CPT1 Activity Assay (Radiochemical Method)

This assay directly measures the enzymatic activity of CPT1 by quantifying the formation of radiolabeled acylcarnitine from a radiolabeled acyl-CoA substrate.

Materials:

  • Isolated mitochondria or CPT1-enriched membrane fractions

  • [³H]L-carnitine

  • Palmitoyl-CoA (or Octanoyl-CoA for medium-chain specific assays)

  • This compound, Etomoxir, ST1326 (test inhibitors)

  • Assay buffer (e.g., 70 mM sucrose, 220 mM mannitol, 2 mM HEPES, pH 7.4)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Reaction termination solution (e.g., 1 M HCl)

  • Butanol

  • Scintillation cocktail and counter

Procedure:

  • Prepare reaction mixtures containing assay buffer, BSA, and various concentrations of the test inhibitors (this compound, Etomoxir, ST1326) or vehicle control.

  • Pre-incubate the mitochondrial preparation with the inhibitors for a defined period (e.g., 10 minutes) at 37°C.

  • Initiate the reaction by adding a mixture of Palmitoyl-CoA and [³H]L-carnitine.

  • Incubate for a specific time (e.g., 5-10 minutes) at 37°C.

  • Stop the reaction by adding the termination solution.

  • Extract the radiolabeled palmitoylcarnitine using butanol.

  • Quantify the radioactivity in the butanol phase using a scintillation counter.

  • Calculate the percentage of CPT1 inhibition for each inhibitor concentration and determine the IC50 value.

Cellular Fatty Acid Oxidation Assay (Seahorse XF Analyzer)

This assay measures the oxygen consumption rate (OCR) in live cells, which is an indicator of mitochondrial respiration and can be used to assess the reliance on fatty acid oxidation.

Materials:

  • Adherent cells cultured in a Seahorse XF cell culture microplate

  • Seahorse XF Base Medium

  • Long-chain fatty acid substrate (e.g., Palmitate-BSA conjugate)

  • L-carnitine

  • This compound, Etomoxir, ST1326

  • Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)

  • Seahorse XF Analyzer

Procedure:

  • Seed cells in a Seahorse XF microplate and allow them to adhere overnight.

  • One hour before the assay, replace the growth medium with Seahorse XF Base Medium supplemented with the long-chain fatty acid substrate and L-carnitine. Incubate at 37°C in a non-CO2 incubator.

  • Prepare a utility plate containing the test inhibitors and mitochondrial stress test compounds for injection.

  • Place the cell plate in the Seahorse XF Analyzer and measure the basal OCR.

  • Inject the test inhibitors (this compound, Etomoxir, or ST1326) and monitor the change in OCR to determine the acute response.

  • Subsequently, inject Oligomycin, FCCP, and Rotenone/Antimycin A to determine ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

  • Analyze the data to determine the effect of each inhibitor on FAO-dependent respiration.

Mandatory Visualizations

Signaling Pathway: Fatty Acid Beta-Oxidation

fatty_acid_oxidation cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix Fatty_Acid Fatty Acid Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Acyl_CoA ACSL Acyl_Carnitine Acyl-Carnitine Acyl_CoA->Acyl_Carnitine CPT1 Mito_Acyl_CoA Fatty Acyl-CoA Acyl_Carnitine->Mito_Acyl_CoA CPT2 Beta_Oxidation Beta-Oxidation Cycle Mito_Acyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle CPT1 CPT1 Inhibitor This compound Etomoxir ST1326 Inhibitor->CPT1 caption Figure 1. The role of CPT1 in fatty acid beta-oxidation and its inhibition.

Caption: Figure 1. The role of CPT1 in fatty acid beta-oxidation and its inhibition.

Experimental Workflow: In Vitro CPT1 Activity Assay

CPT1_Assay_Workflow start Start prepare_reagents Prepare Mitochondria, Inhibitors, and Substrates start->prepare_reagents pre_incubation Pre-incubate Mitochondria with Inhibitors prepare_reagents->pre_incubation reaction_initiation Initiate Reaction with Palmitoyl-CoA and [3H]L-carnitine pre_incubation->reaction_initiation incubation Incubate at 37°C reaction_initiation->incubation reaction_stop Stop Reaction with 1 M HCl incubation->reaction_stop extraction Extract [3H]Palmitoylcarnitine with Butanol reaction_stop->extraction quantification Quantify Radioactivity (Scintillation Counting) extraction->quantification analysis Calculate % Inhibition and IC50 quantification->analysis end End analysis->end caption Figure 2. Experimental workflow for the in vitro CPT1 activity assay.

Caption: Figure 2. Experimental workflow for the in vitro CPT1 activity assay.

Logical Relationship: Comparison of FAO Inhibitors

FAO_Inhibitor_Comparison cluster_inhibitors FAO Inhibitors cluster_properties Properties Inhibitor_2COA This compound Target Target Inhibitor_2COA->Target Mechanism Mechanism Inhibitor_2COA->Mechanism Potency Potency (IC50) Inhibitor_2COA->Potency Inhibitor_Eto Etomoxir Inhibitor_Eto->Target Inhibitor_Eto->Mechanism Inhibitor_Eto->Potency Inhibitor_ST ST1326 Inhibitor_ST->Target Inhibitor_ST->Mechanism Inhibitor_ST->Potency CPT1 CPT1 Target->CPT1 CPT1 CPT1_val CPT1 Reversibility Reversibility Mechanism->Reversibility Reversibility Reversibility_2COA Likely Reversible Reversibility_Eto Irreversible Reversibility_ST Reversible Value Value Potency->Value Value Potency_2COA Unknown Potency_Eto ~30 nM - 1 µM Potency_ST ~8.6 µM caption Figure 3. Logical comparison of key properties of FAO inhibitors.

Caption: Figure 3. Logical comparison of key properties of FAO inhibitors.

References

Comparative Analysis of Fatty Acid Oxidation Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Chlorooctanoyl-CoA and other key inhibitors of fatty acid oxidation (FAO), a critical metabolic pathway implicated in various physiological and pathological processes. The information presented herein is intended to assist researchers in selecting the appropriate tools for their experimental needs.

Introduction to Fatty Acid Oxidation Inhibition

Fatty acid oxidation is the primary metabolic pathway for energy production from fatty acids. This process occurs within the mitochondria and is tightly regulated by a series of enzymes. The rate-limiting step is the transport of long-chain fatty acids across the inner mitochondrial membrane, a process mediated by carnitine palmitoyltransferase I (CPT1). Inhibition of CPT1 and other enzymes in this pathway is a key area of research for various diseases, including metabolic disorders, cardiovascular diseases, and cancer.

This guide focuses on a comparative overview of this compound and two well-characterized FAO inhibitors, Etomoxir and Perhexiline.

Performance Comparison

The following table summarizes the available quantitative data for the inhibition of carnitine acyltransferases by the selected compounds. While this compound is structurally similar to known inhibitors of these enzymes, specific inhibitory concentration (IC50) values were not available in the reviewed literature. Its mechanism is inferred from the actions of similar halogenated fatty acyl-CoA analogs.

CompoundTarget Enzyme(s)IC50 ValueTissue/SystemMechanism of Action
This compound Carnitine Octanoyltransferase (COT), Carnitine Palmitoyltransferase (CPT) (putative)Data not available-Likely competitive inhibitor with respect to the acyl-CoA substrate.
Etomoxir Carnitine Palmitoyltransferase 1 (CPT1)~5-20 nmol/l (rac-Etomoxir)Rat liver, heart, and muscle mitochondriaIrreversible inhibitor. The active form, etomoxiryl-CoA, binds to the catalytic site of CPT1.[1]
Perhexiline Carnitine Palmitoyltransferase 1 (CPT1)77 µmol/LRat cardiac mitochondriaCompetitive inhibitor with respect to palmitoyl-CoA.[1]
Carnitine Palmitoyltransferase 1 (CPT1)148 µmol/LRat hepatic mitochondriaCompetitive inhibitor with respect to palmitoyl-CoA.[1]
Carnitine Palmitoyltransferase 2 (CPT2)79 µMRat cardiac mitochondria-

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the general signaling pathway of fatty acid oxidation and a typical experimental workflow for assessing enzyme inhibition.

FattyAcidOxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Fatty Acid Fatty Acid Acyl-CoA Acyl-CoA Fatty Acid->Acyl-CoA ACSL Acyl-Carnitine Acyl-Carnitine Acyl-CoA->Acyl-Carnitine CPT1 Malonyl-CoA Malonyl-CoA CPT1 CPT1 Malonyl-CoA->CPT1 Mito Acyl-CoA Acyl-CoA Acyl-Carnitine->Mito Acyl-CoA CACT / CPT2 Beta-Oxidation Beta-Oxidation Mito Acyl-CoA->Beta-Oxidation

Caption: Fatty Acid Oxidation Pathway.

ExperimentalWorkflow A Isolate Mitochondria or Microsomes B Prepare Reaction Mixture (Buffer, Carnitine, Acyl-CoA) A->B C Add Inhibitor (e.g., this compound) B->C D Initiate Reaction (Add Enzyme Preparation) C->D E Incubate at 37°C D->E F Stop Reaction (e.g., Acid Quench) E->F G Quantify Product (e.g., Acylcarnitine via LC-MS) F->G H Data Analysis (IC50 Determination) G->H

Caption: CPT Inhibition Assay Workflow.

Experimental Protocols

Carnitine Palmitoyltransferase (CPT) Activity Assay

This protocol is a generalized method for determining the inhibitory activity of compounds against CPT.

1. Preparation of Mitochondrial Fraction:

  • Isolate mitochondria from rat liver or heart tissue via differential centrifugation.

  • Resuspend the final mitochondrial pellet in a suitable buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4).

  • Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford or BCA assay).

2. Reaction Mixture:

  • Prepare a reaction mixture containing:

    • 116 mM Tris-HCl (pH 7.4)

    • 1.25 mM EDTA

    • 0.2% (w/v) bovine serum albumin (fatty acid-free)

    • 2.5 mM L-carnitine

    • 70 µM palmitoyl-CoA (or octanoyl-CoA for COT assay)

    • Test inhibitor at various concentrations (e.g., this compound, Etomoxir, Perhexiline). A vehicle control (e.g., DMSO) should be included.

3. Enzyme Reaction:

  • Pre-warm the reaction mixture to 37°C.

  • Initiate the reaction by adding a known amount of the mitochondrial protein (e.g., 50-100 µg).

  • Incubate the reaction at 37°C for a defined period (e.g., 5-10 minutes), ensuring the reaction is in the linear range.

4. Reaction Termination and Product Quantification:

  • Stop the reaction by adding an acidic solution (e.g., 1 M HCl).

  • The product, acylcarnitine, can be quantified using various methods, including radioisotopic assays (using [³H]carnitine) or by liquid chromatography-mass spectrometry (LC-MS).

5. Data Analysis:

  • Calculate the rate of product formation for each inhibitor concentration.

  • Plot the enzyme activity against the inhibitor concentration.

  • Determine the IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, by fitting the data to a suitable dose-response curve.

Conclusion

While this compound is a promising tool for studying fatty acid metabolism due to its structural similarity to known inhibitors, a lack of publicly available quantitative data on its inhibitory potency necessitates further experimental characterization. In contrast, Etomoxir and Perhexiline are well-documented inhibitors of CPT1 with established IC50 values and mechanisms of action. Researchers should consider these factors when selecting an appropriate inhibitor for their studies. The provided experimental protocol offers a robust framework for determining the inhibitory characteristics of this compound and other novel compounds targeting fatty acid oxidation.

References

Safety Operating Guide

Proper Disposal of 2-Chlorooctanoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Chlorooctanoyl-CoA, a chlorinated organic compound, is critical to ensure laboratory safety and environmental protection. Due to its chemical nature, it is classified as hazardous waste and requires special handling and disposal procedures in accordance with local and national regulations. This guide provides essential safety information and a step-by-step operational plan for its disposal.

Immediate Safety and Handling

Before handling this compound, it is imperative to consult the material's Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) office for specific guidelines. Based on data for similar chlorinated compounds, the following hazards should be anticipated:

  • Toxicity: Harmful if swallowed or inhaled.[1]

  • Irritation: Causes skin irritation and serious eye damage.[2]

  • Environmental Hazard: Harmful to aquatic life.

Personal Protective Equipment (PPE) is mandatory. Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area, preferably under a chemical fume hood.

Quantitative Hazard Data Summary

The following table summarizes typical hazard classifications for chlorinated organic compounds, which should be considered as potential hazards for this compound in the absence of a specific SDS.

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 3/4Toxic or Harmful if swallowed.[1]
Skin Corrosion/IrritationCategory 1A/2Causes severe skin burns and eye damage or causes skin irritation.[2]
Serious Eye Damage/IrritationCategory 1/2ACauses serious eye damage or causes serious eye irritation.[2]
Aquatic Hazard (Acute)Category 1/3Very toxic or harmful to aquatic life.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. It is unlawful to dispose of such chemicals down the drain, in regular trash, or by evaporation.[3]

  • Waste Collection:

    • Collect all waste containing this compound, including neat compound, contaminated solutions, and any contaminated disposable labware (e.g., pipette tips, tubes), in a designated, properly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Waste Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate concentration and quantity of the waste.

    • Note any other chemicals present in the waste mixture.

    • Attach a hazardous waste tag as required by your institution.

  • Waste Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility.

    • The storage area must be secure, well-ventilated, and away from incompatible materials.

  • Waste Disposal Request:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

    • Do not attempt to transport hazardous waste offsite yourself.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_0 Preparation & Handling cluster_1 Waste Segregation & Collection cluster_2 Labeling & Storage cluster_3 Final Disposal A Consult SDS and Institutional EHS Guidelines B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) B->C D Collect Waste in a Designated, Compatible Container C->D Generate Waste E Segregate from Other Waste Streams D->E F Label Container with 'Hazardous Waste' and Chemical Name E->F G Store in a Secure Satellite Accumulation Area F->G H Arrange for Pickup via Institutional EHS G->H I Waste Transported by a Licensed Contractor H->I J Final Disposal at a Permitted Facility I->J

References

Safeguarding Your Research: Essential Safety and Handling Protocols for 2-Chlorooctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This guide provides critical safety and logistical information for the proper handling and disposal of 2-Chlorooctanoyl-CoA. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. The following recommendations are based on the hazardous properties of similar chlorinated and acyl-CoA compounds, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Immediate Safety and Hazard Assessment

Key Precautionary Measures:

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[1].

  • Personal Hygiene: Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the laboratory.

  • First Aid:

    • If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.

    • If on Skin: Wash with plenty of water.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Preparing Solutions Safety glasses with side shields or gogglesNitrile or neoprene glovesLab coatUse in a chemical fume hood
Conducting Reactions Chemical safety gogglesNitrile or neoprene glovesLab coatUse in a chemical fume hood
Handling Spills Chemical safety goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron or suitRespirator with appropriate cartridge
Waste Disposal Safety glasses with side shields or gogglesNitrile or neoprene glovesLab coatNot generally required if handling sealed containers

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for working with this compound, from initial preparation to final disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_clean Cleanup & Disposal A Don PPE B Work in Fume Hood A->B C Weigh Compound B->C D Prepare Solution C->D E Conduct Reaction D->E Transfer Solution F Monitor Experiment E->F G Quench Reaction F->G Reaction Complete H Segregate Waste G->H I Decontaminate Glassware G->I J Dispose of Waste H->J K Doff PPE I->K J->K

Safe handling workflow for this compound.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Procedure:

  • Waste Segregation: All waste containing this compound, including unused product, reaction mixtures, and contaminated materials (e.g., pipette tips, gloves), must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.

  • Storage: Store the sealed waste container in a designated secondary containment area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Dispose of contents and container to an approved waste disposal plant. Do not dispose of this chemical down the drain[1].

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.